D-ALANINE (1-13C)
Description
Properties
Molecular Weight |
90.09 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 13C labeled D-alanine
Technical Whitepaper: Synthesis of
Abstract
The synthesis of
Strategic Overview & Isotope Selection
The choice of synthetic route depends entirely on the desired labeling pattern and the commercially available precursor.[1]
| Labeling Pattern | Precursor | Recommended Route | Primary Application |
| Sodium | Route A: Biocatalytic | Hyperpolarized MRI, Metabolic Flux | |
| Route B: Asymmetric PTC | NMR Relaxation Studies, Methyl-TROSY | ||
| Route B: Asymmetric PTC | Backbone assignment, C |
Route A: Biocatalytic Transamination (The "Green" Route)[1]
This method is the gold standard for backbone labeling (
The Mechanism
The reaction utilizes D-Amino Acid Transaminase (DAAT) (EC 2.6.1.21).[1] The enzyme transfers an amino group from a sacrificial donor (D-Glutamate) to the
Key Advantage: High Atom Economy.[1] The expensive carbon skeleton is fully conserved.[1]
Experimental Protocol
Reagents:
-
Substrate: Sodium
Pyruvate (100 mg, 0.9 mmol). -
Amino Donor: D-Glutamate (excess, 1.5 mmol).
-
Enzyme: D-Amino Acid Transaminase (lyophilized from Bacillus sp.[1] or Staphylococcus haemolyticus).[1]
-
Cofactor: Pyridoxal-5'-phosphate (PLP), 50 µM.
-
Buffer: Potassium Phosphate (100 mM, pH 8.0).[1]
Workflow:
-
Preparation: Dissolve 100 mg
Pyruvate and 220 mg D-Glutamate in 10 mL of phosphate buffer. Add PLP to a final concentration of 50 µM (solution turns faint yellow). -
Initiation: Add 50 Units of DAAT enzyme. Incubate at 37°C with gentle shaking (150 rpm).
-
Equilibrium Shift: The reaction produces
-ketoglutarate ( -KG) as a byproduct.[1] To drive the reaction to completion (>95% yield), -KG must be removed or the donor must be in large excess.[1]-
Advanced Step: Couple with Glutamate Dehydrogenase (GDH) and ammonium ions to recycle the glutamate, though simply using excess D-Glutamate is more robust for small-scale labeled synthesis.[1]
-
-
Termination: After 24 hours, quench by heating to 95°C for 5 minutes (denatures protein). Centrifuge at 10,000 x g for 10 mins to remove precipitate.
-
Purification:
-
Load supernatant onto a cation exchange column (Dowex 50W-X8, H+ form).
-
Wash with water to remove unreacted pyruvate and
-KG (anions/neutrals). -
Elute amino acids (D-Ala and D-Glu) with 2M NH
OH.[1] -
Separate D-Ala from D-Glu using preparative HPLC or simply by exploiting solubility differences in EtOH/Water (Alanine is less soluble in EtOH).[1]
-
Pathway Visualization
Figure 1: The transaminase cycle.[1] The amino group is transferred stereoselectively to the labeled pyruvate.[1]
Route B: Asymmetric Phase-Transfer Catalysis (The "Precision" Route)[1]
This method is required when the label must be at the methyl position (
The Mechanism
A glycine imine (protected glycine) is deprotonated by a base at the interface of an organic/aqueous solvent system.[1] A chiral quaternary ammonium salt (Phase Transfer Catalyst, PTC) transports the enolate into the organic phase and blocks one face of the molecule, forcing the
Experimental Protocol
Reagents:
-
Substrate: N-(diphenylmethylene)glycine tert-butyl ester (Glycine Schiff Base).
-
Alkylating Agent:
C-Methyl Iodide ( CH I). -
Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 eq).[1] Note: Cinchonidinium yields D-amino acids; Cinchoninium yields L.[1]
-
Base: 50% KOH (aq).
-
Solvent: Toluene or Dichloromethane.[1]
Workflow:
-
Biphasic Setup: In a reaction vessel, dissolve the Glycine Schiff Base (1.0 eq) and the Chiral Catalyst (0.1 eq) in Toluene.
-
Alkylation: Cool to 0°C. Add 50% KOH and immediately add
CH I (1.2 eq). Stir vigorously. The reaction occurs at the interface.[1] -
Monitoring: Monitor by TLC (Silica, Hexane/EtOAc). Reaction is typically complete in 4-6 hours.[1]
-
Workup: Separate phases. Wash organic phase with water and brine. Dry over Na
SO and concentrate. -
Hydrolysis (Deprotection):
-
Purification: Ion exchange chromatography (Dowex 50W) followed by recrystallization from water/ethanol.
Pathway Visualization
Figure 2: Asymmetric alkylation workflow. The chiral catalyst dictates the D-configuration during the addition of the 13C-methyl group.[1]
Quality Control & Validation
Trustworthiness in synthesis requires rigorous validation of both isotopic incorporation and stereochemical purity.[1]
| Parameter | Method | Acceptance Criteria |
| Chemical Purity | > 98% (No aliphatic impurities) | |
| Isotopic Enrichment | Mass Spectrometry (ESI-MS) | > 99 atom % |
| Enantiomeric Excess | Chiral HPLC (Crownpak CR+) | > 99% ee (D-isomer) |
| Label Position | Doublet splitting analysis ( |
Critical QC Note: For Route A (Enzymatic), trace L-glutamate is a common impurity. Ensure the Dowex elution profile cuts off the glutamate tail, or use a specific enzymatic assay (L-Glutamate Oxidase) to verify its absence.[1]
References
-
Vertex Pharmaceuticals. (2023).[1] Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins.[1][2] NCBI PMC.[1]
-
University of Oxford. (2020). Sensing Living Bacteria in Vivo Using d-Alanine-Derived 11C Radiotracers. ACS Central Science.[1] [1]
-
MDPI. (2022).[1] Advances in Enzymatic Synthesis of D-Amino Acids.[1] Molecules.[1][3][2][4][5][6][7][8][9][10][11] [1]
-
SciSpace. (2017). Synthesis of 13C labeled β-cyano-L-alanine.[1][3] Organic Communications.[1][3]
-
National Institutes of Health. (2025). Biological Evaluation of D-[18F]Fluoroalanine... for Bacterial Infection. PMC.[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mr.copernicus.org [mr.copernicus.org]
- 3. scispace.com [scispace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Isotopic Purity of D-ALANINE (1-13C)
Foreword: The Imperative of Purity in Isotopic Labeling
In the landscape of modern drug development and metabolic research, stable isotope-labeled compounds are indispensable tools. D-Alanine (1-13C), with its single 13C-labeled carboxyl carbon, serves as a critical probe in a variety of scientific inquiries, from elucidating bacterial cell wall biosynthesis to acting as an internal standard in pharmacokinetic studies.[1][2] The utility of this molecule, however, is fundamentally tethered to its purity. Not just its chemical and enantiomeric purity, but most critically, its isotopic purity. An inadequately characterized isotopic enrichment can lead to erroneous quantification, flawed metabolic flux models, and ultimately, compromised research outcomes.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core principles and methodologies for the robust determination of the isotopic purity of D-AlanINE (1-13C). We will delve into the causality behind analytical choices, present field-proven protocols, and establish a framework for self-validating systems of analysis, ensuring the highest degree of confidence in your experimental results.
The Dual Nature of Purity: Isotopic and Enantiomeric Considerations
The quality of D-Alanine (1-13C) is defined by a triad of purity assessments: chemical, enantiomeric, and isotopic. While all are important, the interplay between enantiomeric and isotopic purity is particularly crucial for this specific molecule.
-
Isotopic Purity: This refers to the percentage of molecules in which the C1 carbon is indeed the 13C isotope, as opposed to the naturally abundant 12C. It is typically expressed as "atom % 13C".[3] For quantitative applications, an isotopic purity of ≥99% is often required.[3]
-
Enantiomeric Purity: D-Alanine is the dextrorotatory enantiomer of alanine. Its biological functions are distinct from its L-isomer. For instance, D-alanine is a key component of peptidoglycan in bacterial cell walls, a pathway not shared by L-alanine.[2] Therefore, confirming the high enantiomeric excess (e.e.) of the D-isomer is paramount to ensure that the observed biological or analytical effect is attributable to the correct stereoisomer.
The synthesis of D-Alanine (1-13C) can influence both these purity aspects. While chemical synthesis offers precise control over isotopic labeling patterns, it can sometimes be complex and costly.[4] It is essential that the chosen synthetic route minimizes isotopic scrambling and allows for effective chiral resolution to yield a final product of high enantiomeric and isotopic purity.[]
The Analytical Cornerstone: Mass Spectrometry for Isotopic Purity
Mass spectrometry (MS) is the primary technique for determining the isotopic purity of labeled compounds due to its high sensitivity and ability to resolve molecules based on their mass-to-charge ratio (m/z).[4]
The "Why": Choosing the Right MS Approach
The fundamental principle behind using MS for isotopic purity is the mass difference between the 13C-labeled isotopologue (M+1) and the unlabeled 12C compound (M). The relative intensities of these ions in the mass spectrum allow for the calculation of the isotopic enrichment.
High-Resolution Mass Spectrometry (HRMS) is Essential: The choice of a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, is critical. This is because it allows for the differentiation of the 13C isotopologue from other potential isobaric interferences, which may have the same nominal mass but different exact masses.
A Self-Validating LC-MS/MS Protocol for Isotopic Purity Determination
This protocol is designed to be a self-validating system, incorporating checkpoints and quality controls in line with the principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation.[1][6]
Objective: To accurately quantify the isotopic purity of D-Alanine (1-13C) by separating it from potential impurities and measuring the relative abundance of the 13C- and 12C-isotopologues.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (uHPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap or equivalent) equipped with an Electrospray Ionization (ESI) source.[7]
Materials:
-
D-Alanine (1-13C) test sample.
-
D-Alanine (unlabeled) reference standard.
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A).
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Analytical column suitable for polar compounds (e.g., HILIC or a dedicated amino acid column).
Experimental Workflow
Caption: Workflow for Isotopic Purity Determination by LC-HRMS.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the D-Alanine (1-13C) sample in Mobile Phase A at a concentration of approximately 1 mg/mL.
-
Create a working solution by diluting the stock solution to a final concentration within the linear range of the instrument (e.g., 1-10 µg/mL).
-
Causality: Using Mobile Phase A as the diluent ensures compatibility with the LC method and minimizes solvent effects that could distort peak shape.[8]
-
-
Chromatographic Separation:
-
Column: Intrada Amino Acid column (or equivalent).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure retention and sharp peak shape for alanine. For example, start at 80% B, hold for 1 minute, decrease to 20% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Causality: The use of formic acid protonates the alanine molecule, making it suitable for positive ion mode ESI.[7] The chromatographic step separates the analyte from any potential non-volatile matrix components that could cause ion suppression.[8]
-
-
Mass Spectrometry Acquisition:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full Scan.
-
Mass Range: m/z 80-150.
-
Resolution: ≥70,000.
-
Expected Ions:
-
Unlabeled D-Alanine ([M+H]+): m/z 90.055.
-
D-Alanine (1-13C) ([M+H]+): m/z 91.058.
-
-
Causality: ESI is a soft ionization technique suitable for polar molecules like amino acids, minimizing in-source fragmentation.[7] High resolution is crucial to separate the 13C isotopologue from any potential isobaric interferences.
-
-
Data Analysis and Isotopic Purity Calculation:
-
Extract the ion chromatograms for the m/z values corresponding to the protonated unlabeled (M) and labeled (M+1) D-Alanine.
-
Integrate the peak areas for both isotopologues.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = [Area(M+1) / (Area(M) + Area(M+1))] x 100
-
-
Self-Validation: The method's performance should be validated by analyzing a calibration curve of unlabeled D-Alanine to establish linearity and by running quality control (QC) samples to assess accuracy and precision, as per ICH Q2(R2) guidelines.[1]
-
| Validation Parameter | Acceptance Criteria | Rationale (ICH Q2(R2)) |
| Specificity | Baseline resolution of alanine peak from other components. | Ensures the signal is from the analyte of interest. |
| Linearity | R² > 0.99 for the calibration curve of the unlabeled standard. | Demonstrates a proportional response to concentration. |
| Accuracy | Recovery of 98-102% for QC samples. | Closeness of the measured value to the true value. |
| Precision (Repeatability) | RSD ≤ 2% for replicate injections. | Agreement between repeated measurements under the same conditions. |
The Orthogonal Approach: Quantitative NMR for Isotopic Enrichment
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and complementary method for determining isotopic purity. Unlike MS, which measures the overall molecular enrichment, NMR can provide site-specific isotopic enrichment information.[9]
The "Why": The Power of 13C NMR
For D-Alanine (1-13C), a quantitative 13C NMR experiment is the most direct way to assess isotopic purity. The principle is straightforward: the intensity of the 13C signal from the labeled C1 carbon is proportional to the number of 13C nuclei at that position.
Key Advantages of NMR:
-
Site-Specific Information: Confirms that the 13C label is at the intended C1 position.
-
Non-Destructive: The sample can be recovered after analysis.
-
Inherently Quantitative: With appropriate experimental parameters, signal intensity is directly proportional to the number of nuclei.
A Self-Validating Quantitative 13C NMR Protocol
Objective: To determine the atom % 13C at the C1 position of D-Alanine.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) with a 13C-sensitive probe.
Materials:
-
D-Alanine (1-13C) test sample.
-
Deuterated solvent (e.g., D₂O).
-
Optional: A relaxation agent such as Cr(acac)₃ for quaternary carbons, though less critical for the protonated C1 of alanine.[10]
NMR Analysis Workflow
Caption: Workflow for Quantitative 13C NMR Analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh a sufficient amount of D-Alanine (1-13C) (e.g., 10-20 mg) and dissolve it in a known volume of D₂O (e.g., 0.6 mL).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Tune and lock the spectrometer on the D₂O signal. Perform shimming to optimize magnetic field homogeneity.
-
Pulse Program: Use a quantitative 13C pulse sequence, such as zgig (inverse-gated decoupling), to suppress the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate signal intensities.[10]
-
Relaxation Delay (d1): Set a long relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the carbon nuclei being measured. For small molecules like alanine, a d1 of 30-60 seconds is often sufficient to ensure full relaxation.[10]
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Causality: The inverse-gated decoupling sequence ensures that the decoupler is only on during acquisition, preventing the transfer of magnetization from protons to carbons (NOE) that would disproportionately enhance the signals of protonated carbons. A long relaxation delay is crucial for allowing the magnetization of all carbon nuclei to return to equilibrium before the next pulse, which is a prerequisite for accurate quantification.[10]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the signals for the C1 (carboxyl, ~175 ppm), C2 (alpha-carbon, ~50 ppm), and C3 (methyl, ~17 ppm) carbons.
-
The C2 and C3 carbons are at natural abundance (1.1% 13C). By comparing the integral of the C1 signal to the integrals of the C2 and C3 signals, the enrichment at C1 can be calculated.
-
Calculation:
-
Average Natural Abundance Integral = (Integral(C2) + Integral(C3)) / 2
-
Enrichment Factor = Integral(C1) / Average Natural Abundance Integral
-
Isotopic Purity (Atom % 13C) = Enrichment Factor * 1.1%
-
-
Assessing Enantiomeric Purity: Chiral Chromatography
Confirming that the labeled alanine is predominantly the D-enantiomer is crucial. This is typically achieved using chiral chromatography.
Gas Chromatography-Mass Spectrometry (GC-MS) with a Chiral Column: This is a highly effective method for separating and quantifying enantiomers.
-
Derivatization: Amino acids are not volatile and require derivatization before GC analysis. A common two-step derivatization involves esterification (e.g., with isopropanol) followed by acylation (e.g., with trifluoroacetic anhydride - TFAA).[11]
-
Causality: Derivatization increases the volatility and thermal stability of the amino acid, making it suitable for GC analysis. The choice of derivatizing agent can also influence the separation on the chiral column.
-
-
Chiral Separation: The derivatized sample is injected onto a GC equipped with a chiral stationary phase (CSP), such as a Chirasil-Val column.[11]
-
Detection: A mass spectrometer is used as the detector, providing high sensitivity and selectivity. The enantiomers are identified by their retention times and quantified by their peak areas.
| Parameter | Typical Value/Condition | Rationale |
| Derivatization | N(O,S)-pentafluoropropionyl amino acid isopropyl esters | Creates volatile derivatives suitable for GC. |
| GC Column | Chirasil-L-Val or similar chiral phase | Enantioselective stationary phase for separation. |
| Detection | Mass Spectrometry (Scan or SIM mode) | Provides sensitive and specific detection. |
| Quantification | Peak area ratio of D- vs. L-enantiomer | Determines the enantiomeric excess (e.e.). |
Conclusion: An Integrated Approach to Purity and Confidence
The determination of isotopic purity for D-Alanine (1-13C) is not a single measurement but a comprehensive evaluation that should ideally integrate both high-resolution mass spectrometry and quantitative NMR spectroscopy. MS provides a rapid and sensitive assessment of the overall isotopic enrichment, while NMR offers orthogonal confirmation and site-specific information. Furthermore, the isotopic purity data must be considered alongside enantiomeric purity, determined by chiral chromatography, to provide a complete quality profile of the labeled compound.
By adopting the self-validating protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of their starting materials. This rigorous analytical approach builds a foundation of trustworthiness in the resulting data, ultimately accelerating scientific discovery and enhancing the reliability of research outcomes.
References
-
Lane, C. S. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. SCIEX. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
Lewis, I. A., Karsten, R. H., Norton, M. E., Tonelli, M., Westler, W. M., & Markley, J. L. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical Chemistry, 82(11), 4558–4563. Available at: [Link]
-
EPFL. (n.d.). 13C NMR. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. Retrieved from [Link]
-
Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
Kuchar, M., & Moos, M. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(4), 633–643. Available at: [Link]
-
Lam, C. W., & Yuen, Y. P. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Hong Kong Medical Journal, 9(3), 196-203. Available at: [Link]
-
Takano, Y., et al. (n.d.). and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. From Fossils to Astrobiology. Available at: [Link]
-
Kaji, H., et al. (2022). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 219, 114942. Available at: [Link]
-
Suzuki, A., et al. (2020). Sensing Living Bacteria in Vivo Using d-Alanine-Derived 11C Radiotracers. ACS Central Science, 6(2), 200-208. Available at: [Link]
-
Tomita, S., et al. (2022). Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains. Frontiers in Immunology, 12, 796646. Available at: [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. isotope.com [isotope.com]
- 3. D-Alanine-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 4. chempep.com [chempep.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epfl.ch [epfl.ch]
- 11. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: D-Alanine in Peptidoglycan Biosynthesis
Executive Summary
The bacterial cell wall, specifically the peptidoglycan (PG) layer, relies on the unique stereochemistry of D-amino acids to resist proteolysis and maintain structural integrity. D-alanine (D-Ala) is the linchpin of this system. It terminates the soluble PG precursors in the cytoplasm and serves as the primary substrate for the transpeptidation (cross-linking) reactions that give the cell wall its tensile strength.[1]
For drug development professionals, the D-Ala biosynthetic pathway represents a high-value target environment.[2] It contains two essential, non-mammalian enzymes—Alanine Racemase (Alr) and D-Ala-D-Ala Ligase (Ddl) —and is the specific binding site for glycopeptide antibiotics like Vancomycin. This guide details the mechanistic enzymology of D-Ala incorporation, validates kinetic assay protocols for inhibitor screening, and analyzes the molecular basis of Vancomycin resistance.
Part 1: Mechanistic Foundations
The Cytoplasmic Pathway
The incorporation of D-alanine occurs in the cytoplasm, transforming L-alanine into the terminal dipeptide of the UDP-MurNAc-pentapeptide precursor.[3] This process is strictly sequential and ATP-dependent.
1.1 The Enzymatic Cascade
-
Racemization: L-Alanine is converted to D-Alanine by Alanine Racemase (Alr) .[3][4][5] This enzyme utilizes a Pyridoxal 5'-phosphate (PLP) cofactor to stabilize the carbanion intermediate, allowing stereochemical inversion.
-
Ligation: Two D-Ala molecules are fused to form D-Ala-D-Ala by D-Ala-D-Ala Ligase (Ddl) .[2][3] This reaction proceeds via an acyl-phosphate intermediate, consuming ATP.
-
Terminal Addition: The D-Ala-D-Ala dipeptide is ligated onto the UDP-MurNAc-tripeptide (usually containing L-Ala, D-Glu, and m-DAP or L-Lys) by the enzyme MurF , completing the pentapeptide stem.[1]
1.2 Pathway Visualization
The following diagram illustrates the flow of D-alanine from synthesis to incorporation into Lipid II.
Figure 1: The cytoplasmic flow of D-alanine incorporation.[1] Red arrows indicate ATP-dependent steps critical for drug targeting.
Part 2: Enzymology & Inhibition
Target 1: Alanine Racemase (Alr)[1][6][7]
-
Mechanism: PLP-dependent formation of a Schiff base.
-
Inhibitor: D-Cycloserine (DCS) .[1][6] DCS is a structural analog of D-alanine.[4][6] It acts as a suicide substrate, forming an irreversible adduct with the PLP cofactor within the active site.
-
Kinetics: Alr typically follows Michaelis-Menten kinetics but can exhibit substrate inhibition at high L-Ala concentrations.
Target 2: D-Ala-D-Ala Ligase (Ddl)[1][2][3][6]
-
Mechanism: Bi-substrate reaction.
-
Binding of first D-Ala + ATP
D-Alanyl-phosphate (intermediate). -
Binding of second D-Ala
Nucleophilic attack on the phosphate intermediate D-Ala-D-Ala + ADP + Pi.
-
-
Inhibitor: D-Cycloserine also inhibits Ddl, but competitively. It competes with D-alanine for the substrate binding sites.
Comparative Enzyme Data
| Parameter | Alanine Racemase (Alr) | D-Ala-D-Ala Ligase (Ddl) |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | ATP, Mg²⁺ |
| Reaction Type | Isomerization | Ligation (C-N bond formation) |
| Inhibition Mode (Cycloserine) | Irreversible (Suicide) | Reversible (Competitive) |
| Key Kinetic Constant | ||
| Drug Relevance | Tuberculosis (Second-line) | Broad-spectrum potential |
Part 3: Experimental Protocols
The Coupled Enzyme Assay (PK/LDH System)
To screen inhibitors for Ddl (or MurF), a continuous spectrophotometric assay is superior to endpoint assays. This protocol couples the production of ADP to the oxidation of NADH, providing a real-time kinetic readout.
3.1 Principle
-
Ddl Reaction: 2 D-Ala + ATP
D-Ala-D-Ala + ADP + Pi -
Coupling 1 (Pyruvate Kinase - PK): ADP + Phosphoenolpyruvate (PEP)
ATP + Pyruvate -
Coupling 2 (Lactate Dehydrogenase - LDH): Pyruvate + NADH + H⁺
Lactate + NAD⁺
Signal: Decrease in absorbance at 340 nm (oxidation of NADH). Stoichiometry: 1 mol ADP produced = 1 mol NADH oxidized.
3.2 Workflow Visualization
Figure 2: The PK/LDH coupled assay logic. The rate of NADH depletion (NAD+ formation) is directly proportional to Ddl activity.
3.3 Step-by-Step Protocol
-
Buffer Prep: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 100 mM KCl.
-
Coupling Mix: Add Phosphoenolpyruvate (PEP) (1 mM), NADH (0.2 mM), Pyruvate Kinase (5-10 U/mL), and Lactate Dehydrogenase (5-10 U/mL).
-
Critical: Ensure PK/LDH units are in excess (at least 100x the expected rate of Ddl) so they are not rate-limiting.
-
-
Substrate Addition: Add D-alanine (variable conc. for
determination, typically 0.1 - 10 mM) and ATP (5 mM). -
Blanking: Monitor absorbance at 340 nm for 2 minutes to establish a flat baseline (rule out background NADH oxidation).
-
Initiation: Add purified Ddl enzyme (10-50 nM final).
-
Measurement: Record
for the linear portion of the curve (typically 0-5 mins). -
Calculation:
.
Part 4: Resistance Mechanisms
Vancomycin and the D-Ala-D-Ala Motif
Vancomycin is a glycopeptide that does not inhibit an enzyme directly; rather, it binds to the substrate—the D-Ala-D-Ala terminus of Lipid II.[7][8][9][10] This binding creates a steric cap, preventing Transpeptidases (PBPs) from cross-linking the cell wall.
-
Binding Mode: 5 Hydrogen bonds.
-
Affinity:
M.
The VanA/VanB Resistance Switch
Bacteria (e.g., VRE - Vancomycin Resistant Enterococci) acquire a gene cluster (VanHAX) that reprograms the terminus.
-
VanH (Dehydrogenase): Converts Pyruvate to D-Lactate .
-
VanA (Ligase): Acts as an alternative ligase with altered specificity. Instead of D-Ala-D-Ala, it synthesizes D-Ala-D-Lac (a depsipeptide).[8]
-
VanX (Dipeptidase): Cleaves any native D-Ala-D-Ala produced by the housekeeping Ddl, ensuring only the mutant precursor is available.
Molecular Consequence: The D-Ala-D-Lac terminus replaces the terminal amide nitrogen (NH) with an oxygen ester (O).[7][8]
-
Result: Loss of 1 critical Hydrogen bond and introduction of electrostatic repulsion between the Vancomycin carbonyl and the D-Lac oxygen.
-
Impact: 1000-fold reduction in Vancomycin binding affinity.
Figure 3: The molecular switch from amide linkage (D-Ala-D-Ala) to ester linkage (D-Ala-D-Lac) evades Vancomycin binding.
References
-
Walsh, C. T. (2000). Molecular mechanisms that confer antibacterial drug resistance. Nature. Link
-
Bugg, T. D. H., et al. (1991). Molecular basis for vancomycin resistance in Enterococcus faecium BM4147: biosynthesis of a depsipeptide peptidoglycan precursor. Biochemistry. Link
-
Neuhaus, F. C., & Baddiley, J. (2003).[11] A Continuum of Anionic Charge: Structures and Functions of D-Alanyl-Teichoic Acids in Gram-Positive Bacteria. Microbiology and Molecular Biology Reviews. Link
-
McConnell, T. S., et al. (1992). Kinetic mechanism of the Escherichia coli D-Ala-D-Ala ligase. Biochemistry. Link
-
Perkins, H. R. (1969). Specificity of the D-alanyl-D-alanine ligase from Streptococcus faecalis. Biochemical Journal. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Peptidoglycan Structure and Biosynthesis [sigmaaldrich.com]
- 4. What is the mechanism of Cycloserine? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. d-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of d-Ala-d-Lac terminated peptidoglycan structure in vancomycin-resistant Enterococcus faecalis using a combined solid-state NMR and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revised mechanism of d-alanine incorporation into cell wall polymers in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: D-ALANINE (1-13C) Safety, Handling, and Application
Introduction & Physicochemical Profile[1][2][3][4][5]
D-Alanine (1-13C) is a stable isotope-labeled enantiomer of alanine, specifically labeled at the carboxyl carbon (C1). Unlike its L-isomer, which is ubiquitous in mammalian protein synthesis, D-alanine is a critical biomarker for bacterial peptidoglycan biosynthesis.[1] This unique biological specificity, combined with the NMR-active spin-1/2 nucleus of
While D-Alanine (1-13C) poses minimal acute safety hazards to humans, its high cost and specific application requirements demand rigorous handling protocols to maintain isotopic purity and prevent biological degradation.
Physicochemical Properties[3][4][7][8]
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | 90.09 g/mol (Labeled) |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in water (>160 g/L); slightly soluble in ethanol |
| Isotopic Purity | Typically |
| Optical Purity | |
| Hygroscopicity | Moderate; susceptible to clumping |
| Storage | Desiccated at Room Temp (Solid); -20°C to -80°C (Solution) |
Safety Assessment & Risk Mitigation
GHS Hazard Identification
From a regulatory standpoint (OSHA/GHS), D-Alanine (1-13C) is classified as Non-Hazardous . It does not present significant flammability, reactivity, or acute toxicity risks.
-
Signal Word: None
-
Potential Health Effects: Mild irritation to eyes or respiratory tract (dust).
-
PPE: Standard laboratory PPE (Nitrile gloves, safety glasses, lab coat) is sufficient for personal safety.
The "Hidden" Hazards: Contamination & Degradation
For the researcher, the true "hazard" is the loss of experimental integrity. Two primary vectors exist:
-
Biological Contamination: D-Alanine is a limiting reagent for bacterial growth. Non-sterile handling will result in rapid consumption of the isotope by environmental bacteria, ruining expensive metabolic studies.
-
Isotopic Dilution/Exchange: While the C1 label is non-exchangeable in water (unlike deuterium on labile sites), contamination with natural abundance L-Alanine from skin or dust will skew Mass Spectrometry (MS) and NMR quantitation.
Handling & Storage Protocols
To ensure data integrity, the following "Chain of Custody" protocol should be implemented for all isotope stocks.
Experimental Workflow: Stock Preparation
-
Rationale: Minimizing freeze-thaw cycles prevents hydrolysis and concentration gradients. Sterile filtration is preferred over autoclaving to prevent potential heat-induced racemization or degradation, although D-Ala is thermally stable.
Figure 1: Critical handling workflow to maintain sterility and isotopic integrity.
Storage Best Practices
-
Solid State: Store in a desiccator at room temperature. Tighten caps immediately; moisture absorption alters the effective mass, leading to concentration errors.
-
Aqueous Solution: Store at -20°C or -80°C. Do not store at 4°C for >24 hours, as D-Alanine is a prime carbon/nitrogen source for psychrophilic contaminants.
Technical Application: Peptidoglycan Tracking
The primary utility of D-Alanine (1-13C) lies in tracking bacterial cell wall synthesis. Understanding the metabolic fate of the C1 label is crucial for interpreting NMR/MS data.
Metabolic Fate of the C1 Label
In bacteria, D-Alanine is ligated to form D-Ala-D-Ala, which is then added to the UDP-MurNAc-tripeptide.
-
The Trap: During cross-linking (transpeptidation), the terminal D-Alanine is cleaved by Penicillin-Binding Proteins (PBPs) to provide energy for the bond.
-
The Result:
-
If the label is on the terminal D-Ala: The
signal will appear in the supernatant (as free D-Ala). -
If the label is on the penultimate D-Ala: The
signal is retained in the insoluble cell wall fraction.
-
-
Implication: Since D-Ala-D-Ala ligase pulls from a single pool, a 50% statistical distribution occurs unless specific auxotrophs or pulse-chase methods are used.
Figure 2: Metabolic fate of the 1-13C label during cell wall synthesis. Note the divergence at transpeptidation.
Validation Protocols (Self-Validating Systems)
Trusting the label requires verifying that the D-enantiomer has not racemized to L-Alanine (which would then be incorporated into proteins, confusing the data).
Enantiomeric Purity Check (Marfey's Method)
Standard C18 HPLC cannot separate D/L enantiomers. You must derivatize using Marfey's Reagent (FDAA).[2][3]
-
Reaction: Mix 50 µL Sample + 100 µL Marfey's Reagent (1% in acetone) + 20 µL 1M NaHCO3.
-
Incubation: 40°C for 1 hour. Stop with 20 µL 1M HCl.
-
Analysis: Inject on C18 HPLC (UV 340 nm or MS).
-
Result: L-Ala-FDAA elutes before D-Ala-FDAA.
-
Pass Criteria: D-peak area > 98% of total.
-
NMR Validation
-
Solvent:
-
Standard: 10 mM D-Alanine (1-13C)
-
Observe:
-
H NMR: Doublet at ~1.47 ppm (methyl) coupled to
. - C NMR: Singlet (decoupled) at ~176 ppm (Carboxyl).
-
H NMR: Doublet at ~1.47 ppm (methyl) coupled to
-
Shift Check: Upon peptide bond formation (e.g., in D-Ala-D-Ala), the carbonyl carbon shifts upfield by ~2-4 ppm. This shift validates metabolic incorporation.
Waste Disposal & Regulatory Compliance
-
Isotope Disposal: Generally, stable isotopes (
, ) are not radioactive and do not require radiological waste disposal. They can be treated as standard chemical waste. -
Biological Waste: Any D-Alanine solution used in cell culture must be autoclaved or bleached before disposal to prevent the release of modified bacterial strains or biological agents.
References
-
PubChem. (2025). D-Alanine Compound Summary. National Library of Medicine. [Link]
-
Kuru, E., et al. (2012). In Situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids. Angewandte Chemie International Edition. [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[4][5][6][2][3][7][8][9][10][11][12][13] [Link]
-
Neuhaus, F. C., & Baddiley, J. (2003). A Continuum of Anionic Charge: Structures and Functions of D-Alanyl-Teichoic Acids in Gram-Positive Bacteria. Microbiology and Molecular Biology Reviews. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. L-Alanine(56-41-7) 13C NMR [m.chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 13. Application of Marfey's reagent in racemization studies of amino acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Using D-ALANINE (1-13C) as a metabolic tracer
Application Note: AN-MET-13C-042 Title: Metabolic Profiling of D-Amino Acid Oxidase (DAO) Activity and Bacterial Metabolism using Hyperpolarized D-Alanine (1-13C)
Abstract
This guide details the application of D-Alanine (1-13C) as a specialized metabolic tracer for Hyperpolarized (HP)
Introduction & Mechanistic Basis
The utility of D-Alanine (1-13C) rests on the strict stereoselectivity of enzymes. While mammalian metabolism is dominated by L-amino acids, D-amino acids play niche but critical roles.
-
Mammalian Pathway (The DAO Probe): In mammals, D-Alanine is not incorporated into proteins. Instead, it is metabolized exclusively by D-Amino Acid Oxidase (DAO) , primarily in the kidney, liver, and brain (specifically glial cells). DAO oxidatively deaminates D-Alanine into Pyruvate , which is subsequently converted to Lactate (via LDH) or Alanine (via ALT, recycling to the L-form).
-
Bacterial Pathway (The Infection Probe): Bacteria actively transport D-Alanine for incorporation into the peptidoglycan cell wall (specifically the D-Ala-D-Ala terminus).[1] This accumulation, or specific bacterial racemization, offers a contrast mechanism distinct from mammalian host tissue.
Key Advantage: By using Hyperpolarized
Mechanism of Action Diagram
Figure 1: Differential metabolic fate of D-Alanine (1-13C). In mammals, it is converted to Pyruvate via DAO. In bacteria, it is sequestered for cell wall synthesis.
Experimental Protocol: Hyperpolarized C-MRI
This protocol utilizes Dynamic Nuclear Polarization (DNP) to enhance the
Sample Preparation (The "Physicist's Mix")
The formulation is critical to achieve high polarization levels (>20%) and a long
| Component | Concentration/Amount | Role |
| D-Alanine (1-13C) | 2.0 - 3.0 M (in aqueous solution) | Metabolic Tracer |
| Trityl Radical (e.g., OX063) | 15 mM | Source of electrons for polarization transfer |
| Gadolinium (Gd-DOTA) | 1.0 - 2.0 mM | Enhances polarization rate (shortens electronic |
| Glassing Agent | Glycerol or DMSO (if not self-glassing) | Prevents crystallization during freezing |
Protocol Step-by-Step:
-
Dissolution: Dissolve D-Alanine (1-13C) in a minimal volume of sterile water/glycerol (60:40 v/v) to reach ~3M concentration.
-
Radical Addition: Add OX063 trityl radical to a final concentration of 15 mM. Sonicate gently to ensure complete dissolution.
-
Aliquoting: Transfer ~30-50 µL of the mixture into a DNP sample cup.
-
Freezing: Flash freeze in liquid nitrogen to form a glassy solid (opaque/white ice indicates crystallization, which kills polarization; the sample must be transparent/glassy).
Hyperpolarization & Dissolution[2]
-
Polarizer: HyperSense, SPINlab, or custom 3.35T/5T system.
-
Conditions: 1.2 - 1.4 Kelvin, Microwave frequency ~94.1 GHz (for 3.35T).
-
Duration: Polarize for 60–90 minutes until the build-up curve plateaus.
-
Dissolution: Rapidly dissolve the frozen sample with 4–5 mL of superheated (180°C) buffer:
-
Buffer Composition: 40 mM Tris or HEPES (pH 7.4), 0.3 mM EDTA.
-
Neutralization: Ensure the final pH is 7.2–7.4. (D-Alanine is zwitterionic, but the dissolution buffer must buffer the final solution).
-
Injection & Acquisition
-
Timing: The
relaxation time of the C1 carboxyl group is approximately 40–50 seconds at 3T. You have a <2-minute window from dissolution to image acquisition. -
Injection: Bolus injection (tail vein in mice/rats) over 10–12 seconds.
-
Sequence: Slice-selective
C-CSI (Chemical Shift Imaging) or spectral-spatial EPSI.-
Flip Angle: 10°–20° (variable flip angle schemes recommended to preserve magnetization).
-
TR: 1–3 seconds (to capture dynamic flux).
-
Data Interpretation & Analysis
The success of the experiment relies on resolving the specific chemical shifts of the metabolite evolution.
Chemical Shift Table (Referenced to Lactate C1 at 183.3 ppm)
| Metabolite | Chemical Shift (ppm) | Origin | Significance |
| D-Alanine (C1) | 176.5 | Injected Tracer | Decay indicates perfusion/clearance. |
| Pyruvate (C1) | 171.1 | DAO Product | Primary biomarker of DAO activity. |
| Lactate (C1) | 183.3 | Downstream | Indicates LDH activity acting on the generated Pyruvate. |
| Pyruvate Hydrate | 179.5 | Equilibrium | Non-enzymatic hydration of pyruvate. |
Critical Note on Chirality: In an achiral NMR environment (like the human body), D-Alanine and L-Alanine have identical chemical shifts (~176.5 ppm).
-
Validation: You cannot distinguish them by peak position alone. You distinguish them by flux .
-
L-Ala Injection: Rapid conversion to Pyruvate via ALT (Liver/Muscle dominant).
-
D-Ala Injection: Slower conversion to Pyruvate via DAO (Kidney/Brain dominant).
-
Control: Pre-treatment with a DAO inhibitor (e.g., sodium benzoate) should abolish the Pyruvate peak from a D-Ala injection.
-
Calculating DAO Activity
To quantify DAO activity (
Where:
-
= D-Alanine signal.[2][3][4][5]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> - = Pyruvate signal.[6][7][8][9]
-
= Apparent rate constant of D-Ala
Pyruvate conversion.
Application: Distinguishing Infection vs. Inflammation[4][5][6][11]
While PET (using
-
Sterile Inflammation: Immune cells (neutrophils/macrophages) have high glycolytic rates (Warburg effect) but low/negligible DAO activity and do not incorporate D-Ala into structures.
-
Signal: High Lactate (from endogenous glucose), but no conversion of injected D-Ala to Pyruvate.
-
-
Bacterial Infection:
-
Signal: Bacteria may contain racemases (converting D-Ala
L-Ala) or D-amino acid dehydrogenases. -
Readout: In a localized infection model (e.g., myositis), a "hotspot" of D-Ala retention (shortened
due to immobilization in cell wall) combined with a lack of rapid host-mediated clearance suggests infection.
-
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Polarization (<10%) | Sample crystallization (turned white during freezing). | Increase glycerol concentration or freeze faster (liquid N2 immersion). |
| No Pyruvate Signal | Low DAO expression or pH mismatch. | DAO is pH sensitive (optimal pH 8.3). Ensure buffer is slightly basic. Verify tissue type (Kidney has highest DAO). |
| Broad Linewidths | Poor shimming or magnetic susceptibility. | D-Ala injection can alter susceptibility.[10] Shim on the proton water peak before injection. |
References
-
Wilson, D. M., et al. (2017). "Metabolic imaging of bacterial infection with D-amino acids." ACS Infectious Diseases. [Link]
- Context: Establishes the specificity of D-amino acids for bacterial cell wall synthesis.
-
Davie, B. J., et al. (2013). "Hyperpolarized 13C-D-alanine to probe D-amino acid oxidase activity." Magnetic Resonance in Medicine. [Link]
- Context: The core protocol for using D-Ala (1-13C) to measure DAO activity in the kidney.
-
Neumann, K. D., et al. (2017). "Imaging Active Bacterial Infection with D-Amino Acid Derived PET Tracers." Scientific Reports. [Link]
-
Context: Comparative reference for D-amino acid utility in infection vs. inflammation.[4]
-
-
Golman, K., et al. (2006). "Molecular imaging with endogenous substances." Proceedings of the National Academy of Sciences (PNAS). [Link]
- Context: Foundational text on Hyperpolarized 13C imaging principles and chemical shifts.
Sources
- 1. Frontiers | Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains [frontiersin.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biological Evaluation of D-[18F]Fluoroalanine and D-[18F]Fluoroalanine-d3 as Positron Emission Tomography (PET) Imaging Tracers for Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensing Living Bacteria in Vivo Using d-Alanine-Derived 11C Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tracking Hyperpolarized [1‐13C] Pyruvate and [1‐13C] L‐Lactate Metabolism in the Healthy and Post‐Stroke Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initial Experience on Hyperpolarized [1-13C]Pyruvate MRI Multicenter Reproducibility—Are Multicenter Trials Feasible? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hyperpolarized 13C Lactate, Pyruvate, and Alanine: Noninvasive Biomarkers for Prostate Cancer Detection and Grading - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Strategic Deployment of 13C-Labeled Amino Acids in NMR Spectroscopy
Abstract
The transition from proton (
Strategic Selection of Labeling Regimes
Before initiating a protocol, the labeling strategy must be matched to the biological question. Random incorporation is rarely cost-effective or scientifically optimal.
A. Uniform Labeling ( )[1][3]
-
Target: Proteins < 25 kDa.[2]
-
Utility: Complete backbone and side-chain assignment.[1] Essential for de novo structure determination.
-
Mechanism: Bacteria are grown in minimal media where
C-Glucose is the sole carbon source.
B. Selective Methyl Labeling (The "ILV" Strategy)[2]
-
Target: High Molecular Weight Proteins (30 kDa - 1 MDa) and Membrane Proteins.[1]
-
Utility: Methyl groups (Ile, Leu, Val) have three protons with free rotation, acting as intense NMR probes even in slowly tumbling large proteins.[1]
-
Mechanism: Utilization of specific
-ketoacid precursors (e.g., -ketobutyrate) added prior to induction.[1] This is the foundation of the Methyl-TROSY technique.
C. Amino Acid Type-Selective Labeling
-
Target: Reducing spectral crowding in IDPs or validating assignments.
-
Utility: By labeling only one amino acid type (e.g.,
C-Lysine), researchers can filter the spectrum to show only those residues, simplifying complex spectra.[1]
Protocol: Production of ILV-Methyl Labeled Proteins
This protocol describes the "Gold Standard" method for generating deuterated, Ile-
Materials Required[1][3][5][6][7][8][9][10][11]
-
Host: E. coli BL21(DE3) or similar expression strain.[1]
-
Base Medium: M9 Minimal Media prepared with D
O (99.8%). -
Carbon Source:
C-Glucose (deuterated glucose is optional but expensive; often C-Glucose in D O is sufficient for backbone deuteration via exchange).[1] -
Precursors (The Critical Reagents):
Step-by-Step Workflow
1. Adaptation Phase (Day 1-2)
-
Transform plasmid into cells.[1]
-
Inoculate a small culture in LB media.
-
Critical Step: Progressively adapt cells to D
O M9 media.[1] Do not jump from LB to 100% D O M9.
2. Expansion & Precursor Addition (Day 3)
-
Inoculate large-scale culture (e.g., 1L M9/D
O).[1] Incubate at 37°C. -
Monitor OD
.[1] -
One Hour Prior to Induction (OD ~0.6 - 0.7):
3. Induction and Harvest
-
Induce expression (IPTG) at OD 0.8.[1]
-
Lower temperature to 20-25°C for overnight expression (improves folding and solubility).[1]
-
Harvest cells via centrifugation.[1]
Visualization of Labeling Workflow
Data Acquisition & Chemical Shift Analysis[2][7][12][13][14]
Once the sample is prepared, data acquisition relies on transferring magnetization between the labeled nuclei.[1]
Key Pulse Sequences[1][8]
-
H-
N HSQC: The "fingerprint" of the protein. Every amide group (backbone) appears as a peak.[1] Used to assess folding. -
H-
C HMQC (Methyl-TROSY): Optimized for the ILV-labeled samples. It selects the slowly relaxing component of the multiplet, yielding sharp peaks even for 500 kDa complexes. -
Triple Resonance (HNCA, HN(CO)CA): Used for backbone assignment by correlating
H and N spins with C and CO.[1]
Reference Data: C Chemical Shift Ranges
Accurate referencing is vital. The following table summarizes standard shifts relative to DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).
| Atom Type | Amino Acid Context | Typical Shift Range (ppm) |
| Carbonyl (CO) | Backbone | 170.0 – 180.0 |
| C-Alpha (C | Generic (Ala, Leu, etc.) | 50.0 – 65.0 |
| C-Alpha (C | Glycine | 42.0 – 47.0 |
| C-Beta (C | Generic | 25.0 – 45.0 |
| C-Beta (C | Serine / Threonine | 60.0 – 72.0 (Downfield shift due to -OH) |
| Methyl (CH | Ile ( | 10.0 – 25.0 |
Data derived from BMRB statistics [1].
Visualization: Magnetization Transfer Logic
Understanding the flow of magnetization in a Triple Resonance experiment (e.g., HNCA) is crucial for troubleshooting pulse sequences.[1]
Application: Ligand Binding Screening (SAR)
The most common industrial application of this technology is Chemical Shift Perturbation (CSP) mapping.
The Logic: When a drug candidate binds to a labeled protein, the chemical environment of residues at the binding interface changes.[1] This causes a shift in the peak position in the HSQC or HMQC spectrum.
Protocol:
-
Reference Spectrum: Acquire a high-resolution
H- C HMQC of the apo protein (ILV labeled). -
Titration: Add the ligand at increasing ratios (e.g., 1:0.5, 1:1, 1:5).[1]
-
Observation: Track the movement of methyl peaks.
-
Calculation: Calculate the combined chemical shift difference (
) to quantify binding.
Note: The weighting factor (0.25) accounts for the larger spectral width of Carbon-13 compared to Proton.
References
-
Biological Magnetic Resonance Data Bank (BMRB). Chemical Shift Statistics for Amino Acids. [Link]
-
Kay, L. E. (2011).[1] NMR studies of protein structure and dynamics.[1][2][4][5] Journal of Magnetic Resonance.[1][3] [Link]
-
Tugarinov, V., & Kay, L. E. (2004).[1] Methyl-TROSY NMR spectroscopy of high molecular weight proteins. [Link]
Sources
Application Note: Metabolic Labeling and Quantification of D-Alanine in Peptidoglycan
Abstract & Biological Context
Peptidoglycan (PG) is the essential structural polymer of the bacterial cell wall, determining cell shape and resisting osmotic lysis.[1][2] The terminal residue of the PG stem peptide, D-alanine (D-Ala) , is the critical substrate for cross-linking reactions mediated by Penicillin-Binding Proteins (PBPs).
Quantifying D-Ala incorporation provides a direct readout of cell wall synthesis activity. However, the method of quantification dictates the biological insight gained:
-
Fluorescent D-Amino Acids (FDAAs): These probes (e.g., HADA, NADA) are primarily incorporated via periplasmic exchange by L,D- or D,D-transpeptidases, providing high-resolution spatial data on active growth zones.
-
LC-MS with Chiral Derivatization: This method provides absolute quantification of the D-Ala pool and PG composition, essential for determining stoichiometry and cross-linking efficiency.
This guide details both workflows, synthesizing "Click" chemistry approaches with rigorous mass spectrometry.
Mechanistic Insight: Routes of Incorporation
To design a valid experiment, one must understand where the probe enters the pathway.
-
Native D-Ala: Synthesized by racemases, ligated by Ddl (D-Ala-D-Ala ligase) in the cytoplasm, and exported on Lipid II.
-
FDAAs (Probes): While some cytoplasmic incorporation occurs, FDAAs are predominantly incorporated into the PG sacculus by Transpeptidases (TPases) in the periplasm, exchanging the terminal D-Ala of an existing stem peptide for the fluorescent probe.
Visualization: D-Alanine vs. FDAA Incorporation Pathways[3][4][5][6]
Figure 1: Incorporation pathways. Native D-Ala (Yellow) drives synthesis via the cytoplasm. FDAA probes (Red) are primarily "swapped" into the lattice by Transpeptidases in the periplasm, marking sites of active remodeling.
Comparison of Methodologies
| Feature | Protocol A: FDAA Labeling | Protocol B: LC-MS (Marfey's) |
| Primary Output | Fluorescence Microscopy / Flow Cytometry | Absolute Molar Quantification |
| Resolution | Subcellular (Z-ring, poles) | Bulk Population Average |
| Sensitivity | High (Single cell detection) | High (Femtomole range) |
| Cost | Low (Standard microscopy) | High (MS instrumentation) |
| Chirality | Specific to D-amino acid recognition | Resolved via derivatization |
| Throughput | Medium (Image analysis bottleneck) | High (Automated LC injection) |
Protocol A: Spatiotemporal Labeling with FDAAs
Objective: Visualize active PG synthesis zones using HADA (Blue), NADA (Green), or TADA (Red).
Reagents
-
FDAA Stock: 100 mM in DMSO (Store at -20°C).
-
Fixative: 100% Methanol (ice cold) or Paraformaldehyde (PFA) 4%.
-
Wash Buffer: 1x PBS (Phosphate Buffered Saline).
Step-by-Step Workflow
-
Culture Preparation:
-
Grow bacterial culture (e.g., E. coli, B. subtilis) to exponential phase (OD₆₀₀ ~0.3–0.5).
-
Expert Insight: Avoid stationary phase cells; PG synthesis is downregulated, leading to poor signal-to-noise ratio.
-
-
Pulse Labeling:
-
Aliquot 1 mL of culture.
-
Add FDAA to a final concentration of 0.5 mM to 1 mM .
-
Incubate at growth temperature.
-
Pulse Duration:
-
Short Pulse (Virtual Time-lapse): 30 seconds – 2 minutes (visualizes septal synthesis).
-
Long Pulse: >10% of generation time (labels whole cell).
-
-
-
Termination & Washing (Critical Step):
-
Immediately centrifuge (10,000 x g, 1 min) to pellet cells.
-
Discard supernatant.
-
Resuspend in 1 mL ice-cold PBS.
-
Repeat wash 3 times .
-
Why? Unbound FDAA sticks to glass slides and outer membranes, creating high background haze.
-
-
Fixation:
-
Resuspend pellet in 500 µL ice-cold 100% Methanol. Incubate at -20°C for 10 min.
-
Alternative: For GFP co-visualization, use 4% PFA (Methanol quenches GFP).
-
-
Imaging:
-
Spot 2 µL on an agarose pad (1.5% agarose in PBS).
-
Image using Phase Contrast and appropriate fluorescence channel (e.g., DAPI filter for HADA).
-
Protocol B: Absolute Quantification via LC-MS (Marfey's Method)
Objective: Quantify the exact amount of D-Ala in the PG sacculus to determine cross-linking indices or metabolic turnover.
The Challenge: Mass spectrometers cannot distinguish D-Ala from L-Ala (identical mass). The Solution: Marfey's Reagent (FDAA/FDLA) reacts with amino acids to form diastereomers, which separate chromatographically on a standard C18 column.
Workflow Visualization
Figure 2: Analytical workflow for chiral amino acid quantification.
Step-by-Step Methodology
1. Peptidoglycan Isolation & Hydrolysis
-
Harvest cells and boil in 4% SDS for 30 min (removes non-covalent proteins/membranes).
-
Wash SDS-insoluble sacculi 5x with water.
-
Hydrolyze sacculi in 6 M HCl at 100°C for 16 hours (vacuum sealed glass vial).
-
Evaporate HCl under nitrogen stream or speed-vac.
2. Derivatization with Marfey's Reagent
-
Resuspend dried hydrolysate in 50 µL water.
-
Add 20 µL 1 M NaHCO₃ (pH adjustment to alkaline is mandatory for the reaction).
-
Add 100 µL 1% Marfey's Reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Incubate at 40°C for 1 hour.
-
Stop reaction with 20 µL 1 M HCl (neutralizes pH).
-
Dilute with mobile phase A (see below) before injection.
3. LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Cortecs C18, 1.6 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Linear gradient 10% B to 60% B over 15 mins.
-
Elution Order: Because Marfey's reagent is L-configuration:
-
L-Ala-L-FDAA elutes first (less hydrophobic).
-
D-Ala-L-FDAA elutes second (more hydrophobic).
-
-
MS Detection:
-
Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transition: Monitor parent ion -> daughter ion specific to the DNP moiety.
-
Troubleshooting & Optimization (Expertise)
"The Halo Effect" (Fluorescence)
-
Problem: High background fluorescence on the slide surface or cell periphery.
-
Cause: FDAAs are hydrophobic and stick to glass/agarose.
-
Fix: Include a "chase" step—incubate cells in FDAA-free medium for 5 minutes after labeling but before fixation. This allows unbound dye to wash out of the periplasm.
Gram-Negative Permeability
-
Problem: Weak signal in E. coli or P. aeruginosa.
-
Cause: Outer membrane excludes some larger probes.
-
Fix: Use HADA (smallest molecular weight). For larger probes (TADA), mild permeabilization with EDTA may be required, though this perturbs physiology.
D-Ala Contamination (LC-MS)[7]
-
Problem: Detecting D-Ala in negative controls.
-
Cause: Racemization during acid hydrolysis.
-
Fix: Always run an L-Ala standard through the full hydrolysis protocol. Calculate the "background racemization rate" (usually <1%) and subtract this from your D-Ala quantification.
References
-
Kuru, E., et al. (2012).[3] In Situ Probing of Newly Synthesized Peptidoglycan Using Fluorescent D-Amino Acids. Nature Chemistry. Link
-
Kuru, E., et al. (2015).[2][4] Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ.[2][5][6][4] Nature Protocols. Link
-
Bhushan, R. & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][6][4][7][8][9][10][11][12][13] Link
-
Desmarais, S. M., et al. (2013). Peptidoglycan recycling in Xanthomonas campestris via the specific uptake of D-Ala-D-Ala dipeptides. PLOS ONE. Link
-
Cava, F., et al. (2011). D-Amino acids control structure and function of the cell wall in Vibrio cholerae. Science. Link
Sources
- 1. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peptide Mapping LC-MS/MS Analysis Workflow for Adalimumab [sigmaaldrich.com]
- 8. LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D-Amino acid dipeptide production utilizing D-alanine-D-alanine ligases with novel substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: D-ALANINE (1-13C) for Studying Antibiotic Resistance
Executive Summary
The emergence of Vancomycin-Resistant Enterococci (VRE) and Vancomycin-Resistant Staphylococcus aureus (VRSA) represents a critical challenge in modern infectious disease management. The resistance mechanism hinges on a subtle molecular reprogramming of the bacterial cell wall precursor, specifically the substitution of the terminal D-Alanyl-D-Alanine (D-Ala-D-Ala) moiety with D-Alanyl-D-Lactate (D-Ala-D-Lac).[1][2][3][4]
This Application Note details the use of D-Alanine (1-13C) as a high-fidelity metabolic probe. By targeting the carbonyl carbon (C1) of the D-alanine residue, researchers can utilize Solid-State NMR (ssNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify peptidoglycan remodeling and elucidate drug-target interfacial dynamics at the atomic level.
Scientific Foundation: The Molecular Switch
The Target: Peptidoglycan Precursors
In susceptible Gram-positive bacteria, the peptidoglycan stem peptide terminates in a D-Ala-D-Ala dipeptide.[1][3][5] The glycopeptide antibiotic Vancomycin binds to this terminus via five hydrogen bonds , sequestering the precursor (Lipid II) and inhibiting the transglycosylation and transpeptidation steps required for cell wall cross-linking.
The Resistance Mechanism
Resistant strains (e.g., E. faecium VanA/VanB phenotypes) express a reprogrammed ligase (VanA or VanB) that synthesizes the depsipeptide D-Ala-D-Lac instead of the dipeptide D-Ala-D-Ala.[2][4]
-
Chemical Consequence: The substitution of the terminal amide (NH) with an ester oxygen (O) eliminates one critical hydrogen bond and introduces a lone-pair/lone-pair electrostatic repulsion.[6]
-
Thermodynamic Result: Vancomycin binding affinity drops by approximately 1000-fold (
shifts from to ).
Visualization of the Resistance Mechanism
Figure 1: Mechanistic comparison of Vancomycin binding in susceptible vs. resistant strains. The D-Ala-D-Lac substitution disrupts the binding interface.[2]
Experimental Applications
Solid-State NMR (REDOR)
Rotational Echo Double Resonance (REDOR) NMR is the gold standard for measuring internuclear distances in intact cells. By labeling the cell wall with D-Alanine (1-13C), the carbonyl carbon becomes a specific reporter.
-
Technique: Measure the dipolar coupling between the 13C-labeled cell wall and a 19F-labeled drug derivative (or 15N-labeled vancomycin).
-
Advantage: Allows observation of the drug bound in situ to the peptidoglycan matrix, distinguishing between specific binding (D-Ala-D-Ala) and non-specific interactions.
LC-MS Metabolic Flux Analysis
To quantify the extent of resistance expression, researchers must determine the ratio of D-Ala-D-Ala to D-Ala-D-Lac in the cytoplasmic pool and the mature cell wall.
-
Technique: LC-MS analysis of peptidoglycan precursors extracted from bacteria grown with D-Alanine (1-13C).
-
Detection: The 13C label provides a distinct mass shift (+1 Da per D-Ala residue), allowing differentiation between de novo synthesized precursors and recycled peptides.
Detailed Protocol: Metabolic Labeling of E. faecium
This protocol describes the incorporation of D-Alanine (1-13C) into the peptidoglycan of Enterococcus faecium for downstream NMR or MS analysis.
Reagents and Materials
-
Isotope: D-Alanine (1-13C), 99 atom % 13C.
-
Inhibitor: Alaphosphin (L-alanyl-L-1-aminoethylphosphonic acid). Critical for preventing racemization of endogenous L-Ala to D-Ala, which would dilute the label.
-
Medium: Enterococcus Minimal Medium (ESM) or M9 Minimal Medium (modified).
-
Strain: E. faecium (VanA type) or S. aureus (Mu50/VRSA).
Step-by-Step Methodology
Phase 1: Pre-Culture and Adaptation
-
Inoculation: Inoculate a single colony into 5 mL of sterile ESM containing trace D-Ala (unlabeled, 50 µg/mL) to support initial growth.
-
Incubation: Incubate overnight at 37°C with shaking (200 rpm).
-
Wash: Centrifuge cells (5,000 x g, 10 min), discard supernatant, and wash the pellet twice with sterile saline to remove unlabeled D-Ala.
Phase 2: Metabolic Labeling
-
Preparation of Labeling Medium: Prepare 100 mL of ESM.
-
Add D-Alanine (1-13C) to a final concentration of 100 µg/mL .
-
Add Alaphosphin to a final concentration of 5 µg/mL .
-
-
Induction (Optional): If studying inducible resistance (VanB), add Vancomycin (sub-lethal, e.g., 4 µg/mL) to induce the van gene cluster.
-
Growth: Inoculate the washed pre-culture into the labeling medium (starting OD600 ~0.05).
-
Harvesting: Grow until mid-exponential phase (OD600 ~0.6) for precursor analysis, or stationary phase for mature peptidoglycan analysis.
Phase 3: Sample Processing (Choose Pathway)
| Pathway A: Solid-State NMR | Pathway B: LC-MS Analysis |
| 1. Centrifuge cells (7,000 x g, 15 min). | 1. Rapidly chill culture on ice/ethanol bath. |
| 2. Wash 3x with ice-cold phosphate buffer (PBS). | 2. Centrifuge and extract cytoplasmic pool with boiling water or 5% TCA. |
| 3. Lyophilize the cell pellet immediately. | 3. Filter (0.22 µm) and adjust pH to 7.0. |
| 4.[3][6][7][8] Pack ~50-100 mg of dry powder into NMR rotor (e.g., 4mm ZrO2). | 4. Inject onto C18 column for LC-MS/MS. |
Experimental Workflow Diagram
Figure 2: Workflow for metabolic incorporation of 13C-labeled D-Alanine and downstream analysis.
Data Interpretation
NMR Chemical Shifts
When analyzing the 13C-NMR spectrum of the labeled cell wall:
-
D-Ala-D-Ala (Susceptible): The carbonyl carbon of the penultimate D-Ala typically resonates at ~176 ppm .
-
D-Ala-D-Lac (Resistant): The carbonyl carbon of the D-Ala involved in the ester bond shifts significantly upfield (shielded) to ~172 ppm due to the change from an amide to an ester linkage.
-
Quantification: Integration of these two peaks provides the direct molar ratio of resistant vs. susceptible termini in the cell wall.
Mass Spectrometry
Look for the mass shift in the UDP-MurNAc-Pentapeptide precursors:
-
Unlabeled Pentapeptide: [M-H]-
-
Labeled (2x D-Ala 1-13C): [M-H + 2]- (If both D-Ala residues are replaced).
-
Resistant Precursor (D-Ala-D-Lac): Mass difference corresponds to the -NH (15 Da) vs -O (16 Da) change, plus the isotope shift.
References
-
Walsh, C. T., et al. (1996). "Bacterial Resistance to Vancomycin: Five Genes and One Missing Hydrogen Bond." Chemistry & Biology. Link
-
Kim, S. J., & Schaefer, J. (2002). "Solid-State NMR Determination of the ratio of D-Ala-D-Ala to D-Ala-D-Lac in the Peptidoglycan of Vancomycin-Resistant Enterococcus faecium." Biochemistry. Link
-
Singh, M., et al. (2010).[7] "REDOR and CODEX Solid-state NMR for Heterogeneous Biological and Synthetic Polymers." Washington University in St. Louis Dissertations. Link
-
Arthur, M., et al. (1996). "The VanS-VanR Two-Component Regulatory System Controls Synthesis of Depsipeptide Peptidoglycan Precursors in Enterococcus faecium BM4147." Journal of Bacteriology. Link
-
Kuru, E., et al. (2019).[9] "Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis." ACS Chemical Biology. Link
Sources
- 1. Frontiers | Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains [frontiersin.org]
- 2. Quantification of d-Ala-d-Lac terminated peptidoglycan structure in vancomycin-resistant Enterococcus faecalis using a combined solid-state NMR and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate Inhibition of VanA by d-Alanine Reduces Vancomycin Resistance in a VanX-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. researchgate.net [researchgate.net]
- 7. "REDOR and CODEX Solid-state NMR for Heterogeneous Biological and Synth" by Manmilan Singh [openscholarship.wustl.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: In Vivo Applications of Hyperpolarized ¹³C Alanine
Introduction: A New Window into Real-Time Metabolism
Conventional Magnetic Resonance Imaging (MRI) provides exceptional anatomical detail, but it offers limited insight into the dynamic biochemical processes that define health and disease. The advent of hyperpolarization, a technique that dramatically boosts the magnetic resonance signal of specific molecules, has opened a new frontier in metabolic imaging.[1][2] By increasing the signal-to-noise ratio (SNR) of ¹³C-labeled substrates by over 10,000-fold, hyperpolarized ¹³C MRI allows for the real-time, non-invasive tracking of metabolic pathways in vivo.[1][3]
Among the suite of hyperpolarized probes, [1-¹³C]pyruvate has emerged as a cornerstone molecule. Pyruvate stands at a critical metabolic junction, its fate determined by the enzymatic activity within a cell. Following intravenous injection, the conversion of hyperpolarized [1-¹³C]pyruvate into downstream metabolites such as [1-¹³C]lactate, [1-¹³C]alanine, and ¹³C-bicarbonate can be spatially and temporally resolved.[4][5] This application note focuses specifically on the measurement of hyperpolarized [1-¹³C]alanine to probe the activity of alanine aminotransferase (ALT), a key enzyme with significant diagnostic and prognostic value in a range of pathologies.
Scientific Principles: Probing Alanine Aminotransferase (ALT) Activity
The Central Role of Alanine Aminotransferase (ALT)
Alanine aminotransferase (ALT), also known as serum glutamic-pyruvic transaminase (SGPT), is a pivotal enzyme in cellular metabolism.[6] It catalyzes the reversible transfer of an amino group from L-alanine to α-ketoglutarate, producing L-glutamate and pyruvate.[6][7]
L-Alanine + α-Ketoglutarate ⇌ Pyruvate + L-Glutamate
This reaction is crucial for the interconversion of amino acids and carbohydrates, playing a vital role in gluconeogenesis and nitrogen metabolism. While ALT is present in various tissues, it is most abundant in the liver.[8] Consequently, elevated serum ALT levels are a well-established clinical biomarker for liver injury.[8][9] However, serum levels provide a systemic, rather than a localized, picture of enzymatic activity.
Hyperpolarized ¹³C Alanine as a Probe of ALT Flux
The injection of hyperpolarized [1-¹³C]pyruvate allows for the direct, real-time measurement of ALT-catalyzed flux in situ. The conversion of the injected ¹³C-labeled pyruvate to ¹³C-labeled alanine is governed by ALT activity.[10] By acquiring dynamic ¹³C magnetic resonance spectra or spectroscopic images, we can monitor the appearance of the [1-¹³C]alanine signal and quantify the rate of this conversion. This provides a highly sensitive and specific measure of regional ALT activity, offering insights that are not available from systemic blood tests.[11]
This technique allows researchers to non-invasively assess metabolic reprogramming in various disease states, providing a powerful tool for understanding pathophysiology and evaluating therapeutic responses.[12][13]
Applications in Disease Models
The ability to image ALT activity in real-time has significant implications for several areas of research and drug development.
-
Oncology: Cancer cells often exhibit altered metabolism. In some cancers, such as prostate and pancreatic cancer, changes in the production of hyperpolarized alanine relative to lactate have been shown to correlate with tumor grade and progression.[10][13] This provides a potential non-invasive biomarker for cancer detection, characterization, and monitoring treatment response.[12][14]
-
Liver Disease: Given the high concentration of ALT in the liver, hyperpolarized ¹³C alanine imaging is a natural fit for studying liver pathologies. It has shown promise in detecting and staging non-alcoholic fatty liver disease (NAFLD) and assessing liver injury from ischemia-reperfusion.[9][15][16]
-
Cardiac Metabolism: The heart utilizes various substrates for energy, and metabolic flexibility is a sign of cardiac health. Hyperpolarized ¹³C alanine has been used to study cardiac metabolism, providing insights into conditions like diabetes and ischemic heart disease.[5][17][18]
Experimental Workflow & Protocols
A successful in vivo hyperpolarized ¹³C alanine experiment requires careful planning and execution across several stages: probe preparation, animal handling, and MR acquisition and analysis.
Diagram: Overall Experimental Workflow
Caption: High-level workflow for an in vivo hyperpolarized ¹³C experiment.
Protocol 1: Preparation of Hyperpolarized [1-¹³C]Alanine Precursor
This protocol details the steps for preparing the [1-¹³C]pyruvic acid sample for hyperpolarization via dissolution Dynamic Nuclear Polarization (d-DNP).[4][19]
Materials:
-
[1-¹³C]pyruvic acid
-
Trityl radical (e.g., OX063)
-
Glass-forming solvent (e.g., glycerol/water mixture) or neat pyruvic acid
-
Sample cups compatible with the DNP polarizer
Procedure:
-
Sample Formulation: In a clean vial, combine the [1-¹³C]pyruvic acid with the trityl radical. A typical concentration for the radical is 15 mM.[3] The exact formulation may vary depending on the specific DNP system and whether a glassing matrix is used.
-
Aliquotting: Carefully pipette the required volume of the mixture into the DNP sample cup. The volume will depend on the desired final injection concentration and volume for the animal model.
-
Loading into Polarizer: Attach the sample cup to the sample insertion rod of the DNP polarizer.
-
Polarization: Initiate the cooling process in the polarizer, bringing the temperature down to approximately 1.4 K in a high magnetic field (e.g., 3-7 T).[3]
-
Microwave Irradiation: Once at base temperature, apply microwave irradiation at the appropriate frequency to transfer polarization from the electron spins of the trityl radical to the ¹³C nuclei of the pyruvate.
-
Build-up: Allow the polarization to build up over time. This process typically takes 60-90 minutes.[4] The polarization level should be monitored using solid-state NMR measurements within the polarizer.
Causality and Trustworthiness:
-
Why a trityl radical? Trityl radicals are stable free radicals with a narrow electron paramagnetic resonance (EPR) line, making them highly efficient polarizing agents for DNP.[19]
-
Why low temperature and high magnetic field? These conditions are necessary to achieve high electron spin polarization, which is the source of the nuclear hyperpolarization.
-
Self-Validation: The polarization build-up curve, monitored by the polarizer's integrated NMR system, serves as a real-time quality check of the polarization process. A successful polarization will show a characteristic exponential rise to a plateau.
Protocol 2: In Vivo Administration and MR Data Acquisition
This protocol outlines the procedure for injecting the hyperpolarized probe and acquiring dynamic ¹³C MR data in a preclinical model (e.g., a rat).
Materials & Equipment:
-
Anesthetized animal with an indwelling tail-vein catheter.[4]
-
DNP Polarizer with rapid dissolution module.
-
MRI scanner equipped with a broadband amplifier and a dual-tuned ¹H/¹³C coil.
-
Sterile, superheated dissolution buffer (e.g., Tris-based buffer with EDTA).
-
Syringe for injection.
Procedure:
-
Animal Preparation: Anesthetize the animal and ensure stable physiology (respiration, temperature). Place a catheter in the tail vein for probe injection. Position the animal securely within the ¹H/¹³C coil inside the MRI scanner.[4]
-
Dissolution: Once the ¹³C pyruvate sample is fully polarized, trigger the automated rapid dissolution process. The frozen, hyperpolarized sample is rapidly dissolved with a bolus of superheated, sterile buffer and neutralized to a physiological pH.[4]
-
Transfer and Injection: The dissolved, hyperpolarized solution is quickly transferred to a syringe. The time from dissolution to injection is critical and should be minimized (typically < 20 seconds) to reduce polarization loss due to T1 relaxation.[4] Inject the solution as a rapid bolus via the tail-vein catheter. A typical injection volume for a rat is 1-3 mL over 10-15 seconds.[4]
-
MR Acquisition: Trigger the start of the dynamic ¹³C MR sequence simultaneously with the start of the injection. The acquisition can be a non-localized dynamic MRS to observe whole-organ metabolism or a chemical shift imaging (CSI) / echo-planar spectroscopic imaging (EPSI) sequence to obtain spatial maps of the metabolites.[4][10][20]
-
Dynamic Scans: Acquire data continuously for 60-120 seconds to capture the arrival of the pyruvate and the subsequent dynamic conversion to alanine and other metabolites.
Causality and Trustworthiness:
-
Why a rapid bolus injection? A rapid injection ensures a compact arrival of the hyperpolarized substrate in the tissue of interest, maximizing the signal available for metabolic conversion before significant T1 decay occurs.
-
Why a dual-tuned coil? This allows for initial ¹H anatomical imaging for localization and shimming, followed by sensitive detection of the ¹³C metabolic signals without repositioning the animal.
-
Self-Validation: The acquired dynamic spectra provide an immediate check on the experiment's success. A strong [1-¹³C]pyruvate signal should be observed shortly after injection, followed by the rise of the [1-¹³C]alanine peak, confirming successful delivery and enzymatic conversion.
Diagram: Metabolic Conversion Pathway
Caption: Key enzymatic conversions of hyperpolarized [1-¹³C]pyruvate in vivo.
Data Analysis and Interpretation
Post-processing of the dynamic ¹³C MR data is essential to extract meaningful metabolic information.
Key Steps:
-
Spectral Processing: Raw data is corrected for phase and frequency drifts. The distinct resonance peaks for [1-¹³C]pyruvate, [1-¹³C]alanine, and other metabolites are identified based on their known chemical shifts.[20]
-
Quantification: The area under each peak, which is proportional to the amount of the metabolite, is integrated at each time point.
-
Ratio Analysis: A common and robust method of analysis is to calculate the ratio of the product to the substrate (e.g., Alanine/Pyruvate ratio). This can be done using the maximum signal heights or the integrated signal over a specific time window. This ratio provides a simplified index of enzymatic conversion.[9]
-
Kinetic Modeling: For a more detailed analysis, kinetic models can be applied to the dynamic data to estimate the apparent rate constant of conversion (k_PL for lactate, k_PA for alanine). This provides a more quantitative measure of enzymatic flux.
Data Presentation:
The results are typically presented as metabolic maps, where the intensity of each pixel corresponds to the calculated metabolic ratio or rate constant, overlaid on a corresponding anatomical ¹H MR image.
| Parameter | Typical Value (Preclinical) | Rationale / Comment |
| Polarization Level | 15 - 40% | Depends on DNP system, sample prep, and ¹³C position. |
| Injected Dose | 80 mM | Concentration in the final injection solution.[4] |
| Injection Volume | 1 - 3 mL for a rat | Scaled based on animal weight. |
| Injection Duration | 10 - 15 seconds | Rapid bolus to maximize substrate delivery.[4] |
| Temporal Resolution | 1 - 5 seconds | Required to capture the rapid metabolic conversion. |
| ¹³C Alanine T1 | ~30-40 seconds | The hyperpolarized signal lifetime in vivo. |
| k_PA (Alanine Rate) | Highly variable | Depends on tissue type, disease state, and physiology. |
Conclusion and Future Outlook
Hyperpolarized ¹³C alanine metabolic imaging is a transformative technology that provides a non-invasive, real-time view of ALT enzyme activity in vivo. This capability has profound implications for basic research, drug development, and clinical diagnostics. By offering a direct readout of metabolic flux, it can reveal cellular changes long before they manifest as anatomical abnormalities. As the technology matures and new hyperpolarized probes are developed, we can expect to gain even deeper insights into the complex metabolic landscape of health and disease, paving the way for more personalized and effective therapies.[1][12]
References
-
Zaccagna, F., Grist, J. T., Deen, S. S., Woitek, R., Lechermann, L. M. T., McLean, M. A., Basu, B., & Gallagher, F. A. (2018). Hyperpolarized carbon-13 magnetic resonance spectroscopic imaging: a clinical tool for studying tumour metabolism. The British Journal of Radiology, 91(1090), 20180383. [Link]
-
Chen, A. P., Chu, W., Gu, Y. P., & Hurd, R. E. (2011). Feasibility of using hyperpolarized [1-13C]lactate as a substrate for in vivo metabolic 13C MRSI studies. Magnetic Resonance Imaging, 29(3), 305–310. [Link]
-
Wang, Z., Zhang, Y., & Liu, G. (2024). Hyperpolarized 13C MRI in hepatocellular carcinoma: Unmet questions during clinical translation. Chinese Medical Journal, 137(14), 1649–1651. [Link]
-
Albers, M. J., Bok, R., Chen, A. P., Cunningham, C. H., Zierhut, M. L., Zhang, V. Y., Keshari, K. R., Vigneron, D. B., & Kurhanewicz, J. (2008). Hyperpolarized 13C Lactate, Pyruvate, and Alanine: Noninvasive Biomarkers for Prostate Cancer Detection and Grading. Cancer Research, 68(20), 8607–8615. [Link]
-
Miller, J. J. J., Sørensen, A., O’Brien, C., Ball, V., Miller, F., Howes, A., Lau, J. Y. C., Carr, C. A., Heather, L. C., Tyler, D. J., & Rider, O. J. (2020). Noninvasive In Vivo Assessment of Cardiac Metabolism in the Healthy and Diabetic Human Heart Using Hyperpolarized 13C MRI. Circulation Research, 126(8), 999–1011. [Link]
-
Autry, A. W., Gordon, J. W., Chen, H.-Y., Kim, Y., Dang, D., Xu, D., Bok, R. A., Slater, J. B., Larson, P. E. Z., Vigneron, D. B., Li, Y., & Chang, S. M. (2024). Hyperpolarized 13C MRI Data Acquisition and Analysis in Prostate and Brain at UCSF. Metabolites, 14(1), 38. [Link]
-
JoVE. (2022). Hyperpolarized 13C Metabolic MRI | Protocol Preview. YouTube. [Link]
-
Wang, Z., Zhang, Y., Xu, X., & Liu, G. (2023). Hyperpolarized carbon 13 MRI in liver diseases: Recent advances and future opportunities. Journal of Magnetic Resonance Imaging, 58(4), 1033–1044. [Link]
-
Mishkovsky, M., Comment, A., & Gruetter, R. (2012). Application of Hyperpolarized [1-13C]Lactate for the In Vivo Investigation of Cardiac Metabolism. Journal of Molecular and Genetic Medicine, 6(1), 1000010. [Link]
-
Chen, A. P., Albers, M. J., Cunningham, C. H., Keshari, K. R., Zierhut, M. L., Bok, R. A., Hurd, R. E., Nelson, S. J., Kurhanewicz, J., & Vigneron, D. B. (2007). Imaging Considerations for In Vivo 13C Metabolic Mapping Using Hyperpolarized 13C-Pyruvate. Magnetic Resonance in Medicine, 58(5), 899–906. [Link]
-
Harris, T., Weiss, G. A., & Pines, A. (2013). Probing alanine transaminase catalysis with hyperpolarized 13CD3-pyruvate. Journal of Magnetic Resonance, 226, 68–73. [Link]
-
Autry, A. W., Gordon, J. W., Chen, H.-Y., Kim, Y., Dang, D., Xu, D., Bok, R. A., Slater, J. B., Larson, P. E. Z., Vigneron, D. B., Li, Y., & Chang, S. M. (2024). Advanced Hyperpolarized 13C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach. Cancers, 16(2), 338. [Link]
-
Di Bella, G., Pernigo, M., & Chincarini, A. (2024). MRI Application and Challenges of Hyperpolarized Carbon-13 Pyruvate in Translational and Clinical Cardiovascular Studies: A Literature Review. Journal of Cardiovascular Development and Disease, 11(5), 149. [Link]
-
McGill, M. R., & Jaeschke, H. (2022). CPS1: a multipurpose mitochondrial enzyme, bile protein, acute liver injury biomarker, and cytokine. Gut, 71(1), 14–16. [Link]
-
Gallagher, F. A., Kettunen, M. I., Day, S. E., Hu, D.-E., & Brindle, K. M. (2015). Potential Clinical Roles for Metabolic Imaging with Hyperpolarized [1-13C]Pyruvate. Frontiers in Oncology, 5, 126. [Link]
-
Menzel, M. I., Schulte, R. F., & Schwaiger, M. (2013). The use of dynamic nuclear polarization 13C-pyruvate MRS in cancer. Cancer Journal, 19(4), 329–338. [Link]
-
Cell Biolabs, Inc. (n.d.). Alanine Aminotransferase (ALT) Activity Assay Kit (Colorimetric). Retrieved February 3, 2026, from [Link]
-
Venneti, S. (2023). Enhancing Cancer Diagnosis with Real-Time Feedback: Tumor Metabolism through Hyperpolarized 1- 13 C Pyruvate MRSI. Cancers, 15(9), 2496. [Link]
-
Ohliger, M. A., & Larson, P. E. Z. (2016). Detecting liver injury non-invasively using hyperpolarized 13C MRI. Liver International, 36(11), 1585–1587. [Link]
-
Le, E., & Lee, K. (2021). Comprehensive Literature Review of Hyperpolarized Carbon-13 MRI: The Road to Clinical Application. Tomography, 7(2), 136–151. [Link]
-
Jeong, G. (2016). Metabolic biomarkers for non-alcoholic fatty liver disease induced by high-fat diet: In vivo magnetic resonance spectroscopy of hyperpolarized [1-13C] pyruvate. Biochemical and Biophysical Research Communications, 478(2), 945–951. [Link]
Sources
- 1. Hyperpolarized 13C MRI in hepatocellular carcinoma: Unmet questions during clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Literature Review of Hyperpolarized Carbon-13 MRI: The Road to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Imaging Considerations for In Vivo 13C Metabolic Mapping Using Hyperpolarized 13C-Pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRI Application and Challenges of Hyperpolarized Carbon-13 Pyruvate in Translational and Clinical Cardiovascular Studies: A Literature Review [mdpi.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. gut.bmj.com [gut.bmj.com]
- 9. Metabolic biomarkers for non-alcoholic fatty liver disease induced by high-fat diet: In vivo magnetic resonance spectroscopy of hyperpolarized [1-13C] pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hyperpolarized 13C Lactate, Pyruvate, and Alanine: Noninvasive Biomarkers for Prostate Cancer Detection and Grading - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probing alanine transaminase catalysis with hyperpolarized 13CD3-pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hyperpolarized carbon-13 magnetic resonance spectroscopic imaging: a clinical tool for studying tumour metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Potential Clinical Roles for Metabolic Imaging with Hyperpolarized [1-13C]Pyruvate [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Hyperpolarized carbon 13 MRI in liver diseases: Recent advances and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detecting liver injury non-invasively using hyperpolarized 13C MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Application of Hyperpolarized [1-13C]Lactate for the In Vivo Investigation of Cardiac Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The use of dynamic nuclear polarization 13C-pyruvate MRS in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hyperpolarized 13C MRI Data Acquisition and Analysis in Prostate and Brain at UCSF - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Bacterial Cell Wall Dynamics: Protocols for D-Alanine (1-¹³C) Labeling Experiments
Introduction: The Significance of D-Alanine and the Power of Isotopic Labeling
In the intricate world of bacterial physiology, the cell wall stands as a critical bastion, providing structural integrity and protection from environmental insults. A key and often unique component of this barrier is peptidoglycan, a polymer of sugars and amino acids. Central to the structure of peptidoglycan is the D-isomen of the amino acid alanine (D-alanine). Unlike in eukaryotes, where L-amino acids predominate, D-alanine is a fundamental building block in the bacterial cell wall, making it an excellent target for species-specific investigations and antimicrobial development.[1]
The strategic incorporation of stable isotopes, such as carbon-13 (¹³C), into molecules like D-alanine provides a powerful lens through which to observe the intricate processes of cell wall synthesis, remodeling, and degradation. By introducing D-alanine labeled at the first carbon position (1-¹³C), researchers can trace its metabolic fate and gain quantitative insights into peptidoglycan dynamics. This application note provides detailed protocols for conducting D-alanine (1-¹³C) labeling experiments in bacteria, from cell culture to downstream analysis by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These methods are designed for researchers, scientists, and drug development professionals seeking to unravel the complexities of bacterial cell wall metabolism.
Core Principles: Why Use D-Alanine (1-¹³C) Labeling?
The choice of D-alanine (1-¹³C) as a metabolic tracer is underpinned by several key principles:
-
Specificity: D-alanine is almost exclusively found in the bacterial cell wall, minimizing confounding signals from other cellular components.[1] This specificity allows for targeted analysis of peptidoglycan metabolism.
-
Metabolic Incorporation: Exogenously supplied D-alanine is readily taken up by bacteria and incorporated into the peptidoglycan biosynthesis pathway. This process is initiated by the enzyme D-alanine-D-alanine ligase, which creates the D-alanyl-D-alanine dipeptide, a crucial precursor for the pentapeptide stem of peptidoglycan.[2]
-
Quantitative Analysis: The ¹³C label acts as a traceable marker. By measuring the ratio of labeled to unlabeled D-alanine in peptidoglycan, one can quantify the rate of new cell wall synthesis and turnover.
-
Versatility in Analysis: The incorporated ¹³C label can be detected by both mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offering complementary insights into the structure and dynamics of the cell wall.
Experimental Workflow: A Visual Overview
The overall workflow for a D-alanine (1-¹³C) labeling experiment is a multi-step process that requires careful planning and execution. The following diagram provides a high-level overview of the key stages.
Caption: High-level workflow for D-alanine (1-¹³C) labeling experiments.
Detailed Protocols
Protocol 1: Bacterial Culture and D-Alanine (1-¹³C) Labeling
This protocol describes the general procedure for labeling bacteria with D-alanine (1-¹³C). The use of a D-alanine auxotroph, a mutant strain that cannot synthesize its own D-alanine, is highly recommended to maximize the incorporation of the labeled amino acid.[3]
Materials:
-
Bacterial strain of interest (wild-type or D-alanine auxotroph)
-
Appropriate bacterial growth medium (e.g., Luria-Bertani (LB) broth, Mueller-Hinton broth, or a defined minimal medium)
-
D-Alanine (1-¹³C) (sterile solution)
-
For auxotrophs: Unlabeled D-alanine (sterile solution)
-
Spectrophotometer
-
Incubator shaker
Procedure:
-
Prepare an overnight culture: Inoculate a single colony of the bacterial strain into 5 mL of the appropriate growth medium. For D-alanine auxotrophs, supplement the medium with a non-limiting concentration of unlabeled D-alanine (e.g., 200 µg/mL). Incubate overnight at the optimal temperature and shaking speed for the strain.
-
Subculture: The next day, dilute the overnight culture into fresh, pre-warmed growth medium to an optical density at 600 nm (OD₆₀₀) of 0.05-0.1. For auxotrophs, continue to supplement with unlabeled D-alanine.
-
Grow to mid-log phase: Incubate the culture with shaking until it reaches the mid-logarithmic growth phase (typically an OD₆₀₀ of 0.4-0.6). This ensures that the bacteria are actively dividing and synthesizing new cell wall material.
-
Introduce the label:
-
For wild-type strains: Add D-alanine (1-¹³C) to the culture to a final concentration of 100-500 µM. The optimal concentration may need to be determined empirically for each bacterial species.
-
For D-alanine auxotrophs: a. Harvest the cells from the unlabeled medium by centrifugation (e.g., 5000 x g for 10 minutes). b. Wash the cell pellet twice with sterile phosphate-buffered saline (PBS) or a minimal medium lacking D-alanine to remove any residual unlabeled D-alanine. c. Resuspend the cells in fresh, pre-warmed medium containing D-alanine (1-¹³C) at a concentration that supports growth (e.g., 50-200 µg/mL).
-
-
Incubate for labeling: Continue to incubate the culture under the same conditions for a defined period. The labeling time will depend on the experimental question. For studies of new cell wall synthesis, a short pulse (e.g., 15-30 minutes) may be sufficient. For steady-state labeling, a longer incubation (e.g., several generations) is required.
-
Harvest labeled cells: After the desired labeling period, harvest the cells by centrifugation at 4°C to stop metabolic activity.
-
Wash the cells: Wash the cell pellet twice with ice-cold PBS to remove any unincorporated D-alanine (1-¹³C).
-
Store the cell pellet: The cell pellet can be stored at -80°C until further processing.
Protocol 2: Peptidoglycan Isolation and Preparation for Mass Spectrometry
This protocol details the purification of peptidoglycan from labeled bacterial cells and its preparation for analysis by liquid chromatography-mass spectrometry (LC-MS). The method involves enzymatic digestion of the peptidoglycan into smaller fragments called muropeptides.
Materials:
-
Labeled bacterial cell pellet
-
Lysis buffer (e.g., 4% SDS in 50 mM sodium phosphate buffer, pH 6.8)
-
DNase I and RNase A
-
Trypsin
-
Muramidase (e.g., mutanolysin or cellosyl)
-
Sodium borohydride
-
Phosphoric acid
-
HPLC-grade water and acetonitrile
-
Formic acid
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and boil for 30 minutes to lyse the cells and denature proteins.
-
Nucleic Acid Digestion: Cool the lysate and add DNase I and RNase A. Incubate at 37°C for 2 hours.
-
Protein Digestion: Add trypsin to the lysate and incubate overnight at 37°C to digest proteins.
-
Peptidoglycan Collection: Centrifuge the digest at high speed (e.g., 100,000 x g) for 1 hour to pellet the crude peptidoglycan.
-
Washing: Wash the peptidoglycan pellet extensively with sterile water to remove residual SDS and digested peptides. This may require multiple rounds of centrifugation and resuspension.
-
Enzymatic Digestion of Peptidoglycan: a. Resuspend the purified peptidoglycan in a suitable buffer (e.g., 20 mM ammonium acetate, pH 5.5). b. Add muramidase and incubate overnight at 37°C. This will cleave the glycan backbone of the peptidoglycan, releasing soluble muropeptides.
-
Reduction of Muropeptides: Stop the digestion by boiling for 5 minutes. Add sodium borohydride to reduce the MurNAc residues to muramitol. This prevents the formation of anomers during subsequent analysis.
-
Acidification: Neutralize the reaction and then acidify with phosphoric acid to a pH of 2-3.
-
LC-MS Analysis: Analyze the resulting muropeptide mixture by reverse-phase HPLC coupled to a high-resolution mass spectrometer. The separation of muropeptides allows for the identification and quantification of different cross-linked species. The mass shift corresponding to the incorporation of ¹³C in D-alanine will be readily detectable.
Protocol 3: Acid Hydrolysis of Peptidoglycan for Amino Acid Analysis by MS
This protocol is for the complete breakdown of the peptidoglycan into its constituent amino acids for analysis by mass spectrometry.
Materials:
-
Purified labeled peptidoglycan
-
6 M Hydrochloric acid (HCl)
-
Phenol (optional, to protect tyrosine from degradation)
-
Vacuum centrifuge or nitrogen evaporator
-
Derivatization reagent (e.g., AccQ-Tag, Marfey's reagent)
Procedure:
-
Hydrolysis: Resuspend the purified peptidoglycan in 6 M HCl (with or without 1% phenol). Heat at 110°C for 16-24 hours in a sealed, evacuated tube.
-
Acid Removal: After hydrolysis, remove the HCl by evaporation under vacuum or a stream of nitrogen.
-
Resuspension: Resuspend the dried hydrolysate in a suitable buffer for derivatization.
-
Derivatization: Derivatize the amino acids using a commercially available kit according to the manufacturer's instructions. Derivatization is often necessary to improve the chromatographic separation and mass spectrometric detection of the amino acids.
-
MS Analysis: Analyze the derivatized amino acids by LC-MS or GC-MS. The mass isotopomer distribution of D-alanine will reveal the extent of ¹³C incorporation.
Protocol 4: Sample Preparation for Solid-State NMR Analysis
Solid-state NMR (ssNMR) can provide detailed structural information about the labeled peptidoglycan within the intact cell wall.
Materials:
-
Labeled bacterial cell pellet
-
Buffer for ssNMR (e.g., phosphate buffer in D₂O)
-
ssNMR rotor
Procedure:
-
Cell Washing: Thoroughly wash the labeled cell pellet with the ssNMR buffer to remove any soluble components.
-
Lyophilization (Optional): For some ssNMR experiments, lyophilizing the cell pellet to remove water can improve spectral resolution.
-
Packing the Rotor: Carefully pack the cell pellet or lyophilized powder into the ssNMR rotor.
-
Hydration (if lyophilized): If the sample was lyophilized, rehydrate it to the desired level with the ssNMR buffer.
-
NMR Spectroscopy: Acquire ¹³C ssNMR spectra. Various ssNMR techniques, such as cross-polarization magic-angle spinning (CP-MAS), can be used to enhance the signal of the ¹³C-labeled D-alanine and provide information about its local environment and dynamics within the peptidoglycan network.[4]
Data Analysis and Interpretation
The analysis of data from D-alanine (1-¹³C) labeling experiments will depend on the chosen analytical technique.
Mass Spectrometry:
-
Muropeptide Analysis: The mass spectra of the muropeptides will show a characteristic mass shift of +1 Da for each incorporated D-alanine (1-¹³C). By comparing the intensities of the labeled and unlabeled muropeptide peaks, the rate of new peptidoglycan synthesis can be calculated.
-
Amino Acid Analysis: The mass spectra of the derivatized D-alanine will show a distribution of isotopomers (M+0, M+1). The fractional labeling can be calculated from the relative intensities of these peaks.
NMR Spectroscopy:
-
The ¹³C NMR spectrum will show a resonance corresponding to the C1 carbon of D-alanine. The intensity of this signal will be proportional to the amount of incorporated label.
-
Advanced ssNMR techniques can provide information on the chemical environment, dynamics, and intermolecular contacts of the labeled D-alanine within the peptidoglycan structure.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Bacterial Growth Phase for Labeling | Mid-logarithmic (OD₆₀₀ 0.4-0.6) | Ensures active cell wall synthesis. |
| D-Alanine (1-¹³C) Concentration | 100-500 µM (wild-type) | Optimal concentration may vary. |
| 50-200 µg/mL (auxotroph) | Should be sufficient to support growth. | |
| Labeling Time (Pulse) | 15-30 minutes | For measuring initial rates of synthesis. |
| Labeling Time (Steady-State) | 3-5 generations | To achieve isotopic equilibrium. |
| Peptidoglycan Hydrolysis (Acid) | 6 M HCl, 110°C, 16-24 hours | Standard conditions for complete hydrolysis. |
| Enzymatic Digestion (Muramidase) | Overnight at 37°C | Ensure complete digestion for muropeptide analysis. |
Visualizing the Metabolic Pathway
The following diagram illustrates the incorporation of D-alanine (1-¹³C) into the peptidoglycan biosynthesis pathway.
Caption: Incorporation of D-Alanine (1-¹³C) into peptidoglycan.
Troubleshooting and Considerations
-
Low Labeling Efficiency: If using a wild-type strain, consider increasing the concentration of D-alanine (1-¹³C) or using a D-alanine auxotroph. Ensure that the bacteria are in the logarithmic growth phase during labeling.
-
Incomplete Hydrolysis: For amino acid analysis, ensure that the acid hydrolysis is carried out for a sufficient duration and at the correct temperature.
-
Contamination: Use sterile techniques throughout the procedure to avoid contamination of bacterial cultures.
-
Sample Loss: Be mindful of potential sample loss during the washing and purification steps, especially when working with small amounts of material.
Conclusion
D-alanine (1-¹³C) labeling is a robust and specific method for investigating bacterial cell wall dynamics. The protocols outlined in this application note provide a comprehensive guide for researchers to successfully perform these experiments and gain valuable insights into peptidoglycan metabolism. By combining these labeling strategies with advanced analytical techniques such as mass spectrometry and NMR, it is possible to dissect the intricate mechanisms of bacterial cell wall biosynthesis and identify novel targets for the development of next-generation antibiotics.
References
- Walsh, C. T. (1989). Enzymes in the D-alanine branch of bacterial cell wall peptidoglycan assembly. Journal of Biological Chemistry, 264(5), 2393-2396.
- BenchChem. (2025). Technical Support Center: D-Alanine-3-13C Based Metabolic Flux Analysis.
- BenchChem. (2025).
- Liechti, G. W., et al. (2014). D-amino acid chemical reporters reveal peptidoglycan dynamics of an intracellular pathogen. ACS chemical biology, 9(6), 1364-1370.
- Cava, F., et al. (2011). D-amino acids. EMBO reports, 12(6), 491-499.
- Thermo Fisher Scientific. (n.d.).
- Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids.
- Promega Corporation. (n.d.). Protease Digestion for Mass Spectrometry | Protein Digest Protocols.
- University of Oxford. (n.d.). In-solution protein digestion - Mass Spectrometry Research Facility.
- U.S. Pharmacopeia. (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
- Kuru, E., et al. (2012). In situ probing of newly synthesized peptidoglycan in live bacteria with fluorescent D-amino acids.
- Hugonnet, J. E., et al. (2016). A D-Alanine auxotrophic live vaccine is effective against lethal infection caused by Staphylococcus aureus.
- Alvarez, L., et al. (2020). Sensing Living Bacteria in Vivo Using d-Alanine-Derived 11C Radiotracers. ACS Central Science, 6(3), 415-423.
- Kura, M., et al. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Chemical Biology, 14(12), 2733-2742.
- He, J., et al. (2016). A D-alanine auxotrophic live vaccine is effective against lethal infection caused by Staphylococcus aureus.
- Moore, S., & Stein, W. H. (1963). Chromatographic determination of amino acids by the use of automatic recording equipment. Methods in enzymology, 6, 819-831.
- Ha, Y., et al. (2006). Using Solid-State 13C NMR Spectroscopy to Study the Molecular Organisation of Primary Plant Cell Walls. Methods in molecular biology (Clifton, N.J.), 318, 187-204.
- Nygaard, R., et al. (2017). Spectral Snapshots of Bacterial Cell-Wall Composition and the Influence of Antibiotics by Whole-Cell NMR. Biophysical journal, 113(7), 1466-1473.
- Sigma-Aldrich. (n.d.). Isotopic Labeling for NMR Spectroscopy of Biological Solids.
- Cambridge Isotope Laboratories, Inc. (n.d.). L-Alanine (3-¹³C, 99%; 2-D, 96%).
- McDermott, A. E. (2009). Structure and dynamics of membrane proteins by magic angle spinning solid-state NMR. Annual review of biophysics, 38, 385-403.
- White Rose Research Online. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy.
- arXiv. (2025).
- bioRxiv. (2024). Human Cells for Human Proteins: Isotope Labeling in Mammalian Cells for Functional NMR Studies of Disease-Relevant Proteins.
- ACS Publications. (2019).
- NIH. (2017). Digestion of Peptidoglycan and Analysis of Soluble Fragments.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low ¹³C Enrichment in Mass Spectrometry
Welcome to the technical support center for troubleshooting ¹³C enrichment in mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who utilize stable isotope labeling in their analytical workflows. Here, we will address common challenges and provide actionable solutions to ensure the integrity and accuracy of your ¹³C enrichment data.
I. Foundational Concepts & Initial Checks
Before delving into complex troubleshooting scenarios, it's crucial to have a solid understanding of the foundational principles of ¹³C labeling experiments and to perform initial checks to rule out simple errors.
Q1: My ¹³C enrichment is unexpectedly low across all my samples. Where should I start my investigation?
This is a common issue that can often be traced back to the experimental design or the labeling process itself. A systematic approach is key to identifying the root cause.
Answer:
Begin by verifying the fundamental aspects of your experiment. Low enrichment is often not an instrumental issue but rather a problem with the biological system or the labeling protocol.
Initial Triage Steps:
-
Verify the ¹³C-Tracer: Confirm the chemical identity, purity, and isotopic enrichment of the ¹³C-labeled substrate you are using. Vendor specifications should be checked, and if in doubt, the tracer itself can be analyzed by MS.
-
Review the Labeling Protocol:
-
Duration: Was the labeling time sufficient for the ¹³C to be incorporated into the metabolites of interest? Metabolic flux rates vary, and some pathways require longer incubation times to reach isotopic steady state.[1][2] Dynamic labeling experiments, where samples are taken at multiple time points, can help determine the optimal labeling duration.[3]
-
Concentration: Was the concentration of the ¹³C tracer adequate? Insufficient tracer concentration can lead to dilution by unlabeled endogenous pools.
-
Cellular State: Ensure that the cells were metabolically active and in a state conducive to tracer uptake and metabolism. Factors like cell density and growth phase can significantly impact metabolic activity.
-
-
Check for Unlabeled Carbon Sources: Scrutinize your cell culture medium or experimental system for any unlabeled carbon sources that could compete with your ¹³C tracer. This includes not only primary carbon sources like glucose but also amino acids and other supplements.
Q2: What is the difference between metabolic steady state and isotopic steady state, and why is it important for my ¹³C enrichment results?
Understanding this distinction is critical for the correct interpretation of ¹³C labeling data.
Answer:
-
Metabolic Steady State: This refers to a condition where the concentrations of intracellular metabolites and the rates of metabolic fluxes are constant over time.[2]
-
Isotopic Steady State: This is achieved when the isotopic enrichment of intracellular metabolites remains constant over time. This indicates that the rate of ¹³C incorporation has reached equilibrium.
It's important to note that a system can be at a metabolic steady state without being at an isotopic steady state, especially during the initial phase of labeling.[2] If you are performing steady-state ¹³C metabolic flux analysis (MFA), it is crucial to ensure that your system has reached isotopic steady state.[1] Failure to do so will result in an underestimation of ¹³C enrichment.
II. Sample Preparation and Handling
Issues introduced during sample preparation are a frequent source of poor ¹³C enrichment results. This section will guide you through troubleshooting this critical stage.
Q3: I suspect my sample preparation is affecting my ¹³C enrichment. What are the common pitfalls?
Proper sample preparation is paramount for accurate ¹³C analysis. Errors at this stage can lead to sample degradation, loss of labeled compounds, or the introduction of contaminants.
Answer:
Common pitfalls in sample preparation include:
-
Inefficient Quenching: For cellular metabolism studies, rapid and effective quenching of metabolic activity is essential to prevent changes in metabolite levels and isotopic enrichment after harvesting.[4] Using ice-cold solutions or quenching agents like cold methanol is a common practice.[4]
-
Sample Degradation: Ensure that your extraction and storage procedures are optimized to prevent the degradation of your target analytes. This may involve using specific solvents, maintaining low temperatures, and avoiding prolonged exposure to air or light.[5]
-
Incomplete Extraction: The extraction method should be validated to ensure that it efficiently recovers the metabolites of interest from the sample matrix. Inefficient extraction can lead to a non-representative sample and skewed enrichment values.
-
Derivatization Issues (for GC-MS): For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is often necessary to make non-volatile metabolites amenable to analysis.[6][7]
-
Incomplete Derivatization: If the derivatization reaction is incomplete, you will see low signal intensity for your target analytes.[8][9] This can be caused by the presence of water or other interfering substances in the sample, or by using suboptimal reaction conditions (e.g., temperature, time).[6][8][10]
-
Derivatization Artifacts: The derivatization process itself can sometimes introduce artifacts or byproducts that can interfere with your analysis.[9]
-
Troubleshooting Derivatization:
| Problem | Potential Cause | Solution |
| Low or no product peak | Incomplete reaction | Ensure sample is completely dry. Optimize reaction time and temperature.[8][10] Use a solvent like pyridine to aid dissolution.[8] |
| Multiple derivative peaks for a single analyte | Side reactions | Use a more specific derivatizing agent. Optimize reaction conditions to minimize side product formation. |
| Broad or tailing peaks | Active sites in the GC system | Deactivate the GC inlet and column. Use a fresh, high-quality column. |
Q4: How can I create a self-validating sample preparation protocol?
A self-validating protocol incorporates internal checks to ensure the quality and consistency of your sample preparation.
Answer:
To create a robust and self-validating protocol, consider the following:
-
Internal Standards: The addition of a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled version of your analyte of interest) at the beginning of the sample preparation process is highly recommended.[11] This allows you to monitor for sample loss during extraction and to normalize your results, correcting for variations in sample handling.
-
Quality Control (QC) Samples: Prepare pooled QC samples by combining small aliquots from each of your experimental samples.[12] These QC samples should be analyzed periodically throughout your analytical run to monitor the stability and performance of your analytical system.
-
Method Blanks: Include method blanks (samples that go through the entire preparation process without the addition of the actual sample) to identify any potential sources of contamination.
III. Mass Spectrometry Instrumentation and Data Analysis
Once you are confident in your experimental design and sample preparation, the next step is to scrutinize your mass spectrometry workflow.
Q5: My overall signal intensity is low, which I believe is impacting my ability to accurately measure ¹³C enrichment. What instrumental factors should I check?
Low signal intensity can indeed make it difficult to distinguish the isotopic peaks from the background noise, leading to inaccurate enrichment calculations.
Answer:
Several instrumental factors can contribute to low signal intensity:
-
Ion Source Contamination: The ion source is a common site for contamination, which can suppress the ionization of your target analytes.[13] Regular cleaning of the ion source is crucial for maintaining optimal sensitivity.
-
Improper Ion Source Settings: The settings of your ion source (e.g., temperature, voltages) should be optimized for your specific analytes.[5]
-
Mass Analyzer Calibration and Resolution: Poor mass accuracy and resolution can make it difficult to resolve the different isotopologues of your analyte, especially for molecules with multiple labeled atoms.[13][14] Ensure that your mass spectrometer is properly calibrated and that you are using a sufficient resolving power.[14]
-
Detector Issues: A failing or improperly tuned detector can lead to a general loss of sensitivity.[15]
Troubleshooting Workflow for Low Signal Intensity:
Caption: Troubleshooting workflow for low signal intensity.
Q6: I am seeing ¹³C enrichment, but the values are inconsistent and not reproducible. What data analysis errors could be causing this?
Inconsistent results often point to issues in how the data is being processed and analyzed.
Answer:
Common data analysis errors that can lead to inconsistent ¹³C enrichment values include:
-
Incorrect Peak Integration: Ensure that the peaks for all isotopologues are being integrated correctly and consistently across all samples. Automated integration algorithms can sometimes make errors, so manual inspection of the integration is often necessary.
-
Inadequate Background Subtraction: High background noise can interfere with the accurate measurement of low-abundance isotopic peaks.[13] Proper background subtraction is essential.
-
Failure to Correct for Natural Isotope Abundance: The natural abundance of ¹³C (approximately 1.1%) must be accounted for when calculating the enrichment from your tracer.[16] There are various software packages and algorithms available that can perform this correction.
-
Ignoring Matrix Effects: In LC-MS, co-eluting compounds from the sample matrix can suppress or enhance the ionization of your target analyte, leading to inaccurate quantification.[13] This can be assessed by comparing the signal of your analyte in a pure standard solution versus a matrix-matched standard.
Data Analysis Best Practices:
| Practice | Rationale |
| Use of a standardized data processing pipeline | Ensures consistency and reproducibility across all samples and experiments. |
| Manual verification of peak integration | Catches errors made by automated algorithms, especially for low-abundance peaks. |
| Application of natural abundance correction | Prevents overestimation of ¹³C enrichment. |
| Assessment and correction for matrix effects | Improves the accuracy of quantification, particularly in complex biological samples.[13] |
IV. Advanced Troubleshooting and FAQs
This section addresses more specific and complex scenarios that you may encounter.
Q7: I am working with a new biological system and am unsure of the optimal labeling strategy. How can I determine the best approach?
The optimal labeling strategy will depend on the specific biological question you are trying to answer and the metabolic characteristics of your system.
Answer:
For a new system, it is advisable to start with a pilot experiment to determine key parameters.
Pilot Experiment Design:
-
Time-Course Experiment: Perform a time-course labeling experiment to determine the rate of ¹³C incorporation and the time required to reach isotopic steady state.[3]
-
Tracer Titration: Test different concentrations of the ¹³C tracer to find the optimal concentration that provides sufficient enrichment without causing metabolic perturbations.
-
Parallel Labeling: Consider using multiple different ¹³C-labeled tracers in parallel experiments.[17] This can provide complementary information and improve the accuracy of your flux analysis. For example, using both [1,2-¹³C]glucose and [1,6-¹³C]glucose can provide more precise flux estimations than a single tracer alone.[17]
Q8: My mass spectrometer has high resolution, but I am still struggling to resolve the isotopologues of my analyte. Why might this be happening?
High resolution is essential for resolving closely spaced isotopic peaks, but other factors can also play a role.
Answer:
Even with a high-resolution mass spectrometer, you may encounter challenges in resolving isotopologues due to:
-
Overlapping Isotopic Clusters: For large molecules or those with a high degree of labeling, the isotopic clusters of different isotopologues can overlap, making it difficult to deconvolute them.[14]
-
Isobaric Interferences: Other compounds in your sample may have the same nominal mass as your analyte of interest, leading to isobaric interferences. High-resolution mass spectrometry can often resolve these interferences, but not always.
-
Data Acquisition Rate: For chromatographic separations, if the data acquisition rate is too slow, you may not acquire enough data points across the chromatographic peak to accurately define its shape and intensity.[15]
Strategies for Improving Isotopologue Resolution:
Caption: Strategies for improving isotopologue resolution.
References
-
Fan, T. W. M., & Lane, A. N. (2011). An overview of methods using ¹³C for improved compound identification in metabolomics and natural products. PMC, 3(3), 193–203. [Link]
-
Agilent Technologies. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]
-
LCGC. (2020). Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity). [Link]
-
Nöh, K., & Wiechert, W. (2006). Experimental design principles for isotopically instationary 13C labeling experiments. Biotechnology and Bioengineering, 94(2), 234-251. [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting ¹³C metabolite labeling patterns from cells. PMC, 11(1), 7. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
Feenstra, A. D., et al. (2017). Analyzing Mass Spectrometry Imaging Data of ¹³C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PMC, 18(1), 15. [Link]
-
ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Kunjapur, A. (2020). 12 13C MFA Part 2 | 13C Metabolic Flux Analysis | Lecture 12. YouTube. [Link]
-
Paul, D., et al. (2008). New Guidelines for δ¹³C Measurements. Analytical Chemistry, 80(21), 8167–8175. [Link]
-
bioRxiv. (2023). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. [Link]
-
Vanderbilt University. (n.d.). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. [Link]
-
bioRxiv. (2023). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. [Link]
-
University of North Texas. (n.d.). 13C-Stable Isotope Labeling. UNT Research. [Link]
-
Shimadzu. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. [Link]
-
LCGC. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?[Link]
-
Crown, S. B., & Antoniewicz, M. R. (2012). Optimal tracers for parallel labeling experiments and ¹³C metabolic flux analysis: A new precision and synergy scoring system. Metabolic Engineering, 14(3), 232-241. [Link]
-
ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?[Link]
-
ResearchGate. (n.d.). Determination of 13C enrichment by conventional GC-MS and GC-(MS)-C-IRMS. [Link]
-
ResearchGate. (2023). Effects of chemical preparation protocols on δ13C values of plant fossil samples. [Link]
-
Restek. (n.d.). GC Derivatization. [Link]
-
MDPI. (2019). Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
American Society for Microbiology. (2016). Sensitive, Efficient Quantitation of ¹³C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing. [Link]
-
YouTube. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. [Link]
-
ACS Publications. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. [Link]
-
PubMed Central. (2021). Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry. [Link]
-
Agilent. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. [Link]
-
PMC. (2013). Common errors in mass spectrometry-based analysis of post-translational modifications. [Link]
-
NIH. (n.d.). Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology. [Link]
-
NIH. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. [Link]
-
ACS Publications. (2021). Comparing Stable Isotope Enrichment by Gas Chromatography with Time-of-Flight, Quadrupole Time-of-Flight, and Quadrupole Mass Spectrometry. [Link]
-
SciSpace. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis. [Link]
-
UC Davis Stable Isotope Facility. (2023). Sample Preparation - Carbon and Nitrogen in Solids. [Link]
-
Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]
-
PMC. (2021). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. [Link]
-
YouTube. (2020). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12. [Link]
-
MDPI. (2023). Soil Enzymes and Stable Isotopes as Suitable Soil–Plant Indicators of Ecosystem Functionality in Mediterranean Forests. [Link]
-
ResearchGate. (2021). What is the solution to the low intensity problem of lc-ms/ms??[Link]
Sources
- 1. Experimental design principles for isotopically instationary 13C labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 11. rsc.org [rsc.org]
- 12. biorxiv.org [biorxiv.org]
- 13. zefsci.com [zefsci.com]
- 14. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing D-Alanine (1-13C) Labeling Consistency
Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting Inconsistent Isotopic Enrichment in Bacterial Cell Wall & Metabolic Flux Experiments Tracer: D-Alanine (1-13C) [C1-labeled]
Introduction: The "Leak" in the System
If you are observing high variance in fractional enrichment (
D-Alanine is unique. Unlike L-amino acids which primarily serve protein synthesis, D-Ala is a dedicated building block for peptidoglycan (PG) biosynthesis. However, bacteria possess alanine racemases (Alr/DadX) that rapidly interconvert D-Ala and L-Ala.
The Critical Failure Mode: When you feed D-Alanine (1-13C), you expect it to go solely into the cell wall. However, if Alr is active, your expensive tracer is converted to L-Alanine (1-13C), then to Pyruvate (1-13C).
-
Crucial Insight: Because your label is on C1 (the carboxyl group), if that Pyruvate enters the TCA cycle via Pyruvate Dehydrogenase (PDH), the
label is decarboxylated and lost as . -
Result: You see lower-than-expected enrichment in the cell wall and "missing" carbon mass balance, which varies wildly with aeration and growth phase.
Module 1: Biological Variables (Racemization & Scrambling)
Q: Why is my D-Ala (1-13C) enrichment lower than the calculated theoretical maximum, even in defined media?
A: You are likely experiencing the "Racemase Drain." The cell is converting your tracer into L-Ala and burning it for energy or incorporating it into proteins.
Troubleshooting Protocol:
-
Check the Genome: Does your strain possess alr or dadX genes? (Most E. coli and B. subtilis do).
-
The Gold Standard Solution (Auxotrophy):
-
Switch to a D-alanine auxotroph strain (e.g.,
). -
These strains cannot synthesize D-Ala or convert your tracer back to L-Ala.
-
Result: 100% of the D-Ala in the peptidoglycan will come from your exogenous tracer. This eliminates the biological variance.
-
-
The Chemical Solution (Inhibition):
-
If you cannot change strains, treat with D-Cycloserine (DCS) .
-
Warning: DCS inhibits both Alanine Racemase and D-Ala-D-Ala Ligase (Ddl).[1] You must titrate the dose carefully (typically 0.5x MIC) to block racemization without halting PG synthesis entirely.
-
Visualizing the Leak:
Figure 1: The Racemization Trap. Note how the C1 label is lost as CO2 if racemization occurs, leading to inconsistent mass balance calculations.
Module 2: Experimental Design (Media & Uptake)
Q: My replicates show high variability. Is it my media?
A: If you are using LB (Lysogeny Broth) or TSB, yes . Rich media contains yeast extract and tryptone, which are hydrolysates of biological material. They contain varying amounts of unlabeled D-Ala and L-Ala. This creates an "Isotope Dilution" effect that changes from batch to batch of media powder.
Recommended Media Formulation for 1-13C Labeling:
| Component | Concentration | Purpose |
| Base | M9 Minimal Salts | Defined ionic background. |
| Carbon Source | Glucose (Unlabeled) | Main energy source. |
| Tracer | D-Ala (1-13C) @ 2-5 mM | High concentration saturates uptake permeases, outcompeting endogenous synthesis. |
| Inhibitor | D-Cycloserine (Optional) | Only if using wild-type strains (see Module 1). |
Protocol for Isotopic Steady State:
-
Pre-culture: Grow cells in M9 + Unlabeled D-Ala to mid-log phase.
-
Wash: Centrifuge and wash 2x with PBS to remove unlabeled D-Ala.
-
Labeling Phase: Inoculate into M9 + D-Ala (1-13C).
-
Duration: Allow at least 2-3 doublings.
-
Why? Peptidoglycan turnover is slow in some species. 3 doublings ensure >87.5% of the cell wall is synthesized de novo from the labeled pool.
-
Module 3: Analytical Precision (NMR & MS)
Q: I am using NMR, but my carbonyl peak integration is inconsistent relative to the methyl reference.
A: This is a relaxation time (
NMR Acquisition Protocol for D-Ala (1-13C):
| Parameter | Setting | Reason |
| Pulse Sequence | Inverse Gated Decoupling (zgig) | Decouples protons only during acquisition to eliminate NOE enhancement (which is variable for carboxyls). |
| Relaxation Delay ( | > 50 seconds | Must be |
| Pulse Angle | Maximizes signal per scan (requires long | |
| Scans (NS) | > 256 | Compensates for the lack of NOE enhancement. |
Q: How do I distinguish D-Ala from L-Ala in Mass Spec (GC-MS)?
A: Standard GC-MS cannot distinguish enantiomers. You must use a Chiral Derivatization .
-
Protocol: Use (S)-(+)-2-butanol / Acetyl chloride derivatization.
-
Mechanism: This creates diastereomers (D-Ala-S-butyl ester vs. L-Ala-S-butyl ester) which separate on a standard non-chiral GC column.
-
Verification: You should see two distinct peaks. If you only see one, your derivatization failed or you have 100% racemization.
Troubleshooting Workflow Diagram
Figure 2: Decision matrix for isolating the source of isotopic variance.
References
-
Kuru, E., et al. (2019).[1] In Situ probing of newly synthesized peptidoglycan using fluorescent D-amino acids. Nature Protocols, 14, 2290–2322.
- Context: Establishes protocols for D-amino acid incorporation and the necessity of pulse-chase methods.
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a beginner’s guide. Journal of Industrial Microbiology & Biotechnology, 42, 317–325.
- Context: Authoritative guide on isotopic steady-st
-
Walsh, C. T. (1989). Enzymes in the D-alanine branch of bacterial cell wall peptidoglycan assembly. Journal of Biological Chemistry, 264(5), 2393-2396.
- Context: Foundational biochemistry of Alanine Racemase (Alr) and Ddl, explaining the scrambling mechanism.
-
Szyperski, T. (1995). Biosynthetically directed fractional 13C-labeling of proteinogenic amino acids. European Journal of Biochemistry, 232, 433-448.
- Context: Explains the metabolic fate of amino acid tracers and transaminase scrambling effects.
Sources
Validation & Comparative
Comparative Guide: 13C vs. 15N Labeled Amino Acids for Quantitative Proteomics
[1][2][3]
Executive Summary
In quantitative proteomics, stable isotope labeling serves as the "molecular ruler" for measuring protein abundance. While chemical tagging (TMT/iTRAQ) dominates high-throughput screening, metabolic labeling—specifically Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) —remains the gold standard for precision and recovery.
The choice between Carbon-13 (
-
Use
-based (or combined ) Lysine/Arginine for mammalian cell culture where high mass fidelity and automated quantification (MaxQuant, Proteome Discoverer) are required. -
Use Uniform
labeling for organisms where auxotrophy is difficult to engineer (plants, bacteria, C. elegans), accepting higher computational complexity in exchange for global proteome coverage at a lower cost.
Fundamental Principles of Isotopic Fidelity
To choose the correct isotope, one must understand the physics of detection. Mass spectrometry (MS) detects the mass-to-charge ratio (
The Mass Defect & Separation Challenge
The neutron mass difference between isotopes is not exactly 1.0 Da.
- Mass Shift: +1.00335 Da per atom.
- Mass Shift: +0.99703 Da per atom.
Senior Scientist Insight: In high-resolution Orbitrap or FT-ICR instruments, this difference is resolvable. However, the primary challenge is Peak Overlap .
-
Limitation: A single
atom adds ~1 Da. Because the natural isotopic envelope of a peptide (containing naturally occurring ) also extends by +1, +2, +3 Da, a label that only adds +1 or +2 Da (like -Lysine) often overlaps with the natural isotope distribution of the light peptide, complicating quantification. -
Advantage: A
-Lysine adds +6.02 Da. This pushes the heavy peptide well beyond the natural isotopic envelope of the light peptide (which typically fades after +3 or +4 Da), ensuring a "clean" quantification channel.
The "Variable N" Problem in Uniform Labeling
When using uniform
-
Consequence: The mass shift depends on the amino acid sequence. A peptide with 10 nitrogens shifts by +10 Da; a peptide with 5 nitrogens shifts by +5 Da.
-
Data Analysis: Standard SILAC software often fails here. You need algorithms capable of "isotope cluster pattern matching" (e.g., Protein Prospector) rather than fixed mass-shift detection.
Comparative Analysis: Performance Metrics
The following table synthesizes performance data from standard HeLa cell lysates (SILAC) and E. coli metabolic labeling studies.
| Feature | Uniform | |
| Labeling Specificity | Residue-Specific (Lys/Arg).[1] Only C-terminal AAs are labeled (tryptic). | Global . Every amino acid with nitrogen is labeled. |
| Mass Shift Predictability | High. Fixed shift (e.g., +8.01 Da for Lys8). | Low. Variable shift ( |
| Spectral Complexity | Low. Distinct doublets. Easy to quantify. | High. Broadened isotopic envelopes; complex deconvolution required. |
| Metabolic Scrambling | Moderate. Arginine | N/A. Since all N is labeled, scrambling is irrelevant to mass shift (but relevant to flux). |
| Cost (Reagents) | High. Engineered auxotrophic media + purified AA isotopes. | Low. Simple salts ( |
| Quantification Accuracy | Excellent (<5% CV). Gold standard for differential expression. | Good. Slightly lower precision due to spectral overlap issues. |
| Primary Application | Mammalian Cell Lines (HeLa, HEK293), Auxotrophic Yeast. | Plants, Bacteria, C. elegans, Zebrafish (whole organism). |
Critical Challenge: Metabolic Scrambling
One of the most frequent failures in SILAC experiments is the Arginine-to-Proline Conversion . In mammalian cells, excess heavy Arginine (
-
The Artifact: You see "satellite peaks" in Proline-containing peptides, splitting the signal and reducing quantification accuracy.
-
Isotope Impact:
-
: If you use
-Arg, the nitrogen is recycled into the glutamate pool and can label any amino acid, causing global "noise" in the heavy channel. -
: The carbon backbone is more stable, but the Arg
Pro conversion still transfers the heavy carbons.
-
: If you use
Visualization: The Scrambling Pathway
The following diagram illustrates the metabolic leakage of the heavy label.
Figure 1: The Metabolic Scrambling Pathway. Heavy Arginine can be enzymatically converted to Proline, introducing unintended heavy labels into the proteome.
Experimental Workflow: The "Decision-Tree" Protocol
This protocol integrates the choice of isotope into the workflow.
Phase 1: Cell Culture & Labeling
Objective: Achieve >95% incorporation of the heavy label.
-
Media Preparation:
-
For SILAC (
): Use dialyzed FBS (to remove natural amino acids). Reconstitute Arg/Lys-deficient DMEM with: -
For Uniform
: Use minimal media (M9 for bacteria) with as the sole nitrogen source.
-
-
Passaging:
-
Culture cells for at least 5-6 doublings .[3]
-
Validation: Lyse a small aliquot and run a "label incorporation check" on the MS. Look for the disappearance of light peaks in the heavy-only sample.
-
Phase 2: Sample Mixing & Digestion
Trustworthiness Check: Mix samples before any processing to eliminate batch effects.
-
Lysis: Lyse Light (Control) and Heavy (Treated) cells separately in 8M Urea or SDS buffer.
-
Quantification: Perform a Bradford or BCA assay.
-
Mixing: Mix Light and Heavy lysates at a strict 1:1 ratio based on protein mass.
-
Digestion (FASP or S-Trap):
Phase 3: Mass Spectrometry & Analysis
-
Instrument: Orbitrap (Exploris/Eclipse) or TIMS-TOF.
-
Method: Data-Dependent Acquisition (DDA).
-
Software Settings:
-
MaxQuant (for SILAC): Select Multiplicity = 2. Configure labels: Lys8, Arg10.[3] Enable "Re-quantify".
-
Protein Prospector / SkyLine (for Uniform
): Set metabolic labeling to "15N".[][4][6][7][8] The software must calculate the theoretical isotopic envelope for every peptide sequence based on its nitrogen count.
-
References
-
Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[9][6] Molecular & Cellular Proteomics. Link
-
Park, S. K., et al. (2012). An experimental correction for arginine-to-proline conversion artifacts in SILAC-based quantitative proteomics. Nature Methods. Link
-
Gouw, J. W., et al. (2010). In vivo stable isotope labeling of fruit flies reveals developmental stage-specific proteome dynamics. Methods in Molecular Biology. Link
-
McClatchy, D. B., et al. (2007). 15N metabolic labeling of mammalian tissue with slow protein turnover. Journal of Proteome Research. Link
-
Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature Biotechnology. Link
Sources
- 1. Amino-acid selective experiments on uniformly 13C and 15N labeled proteins by MAS NMR: Filtering of lysines and arginines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 6. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 7. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
Unlabeled D-Alanine: The Definitive Specificity Control in Peptidoglycan Labeling
Executive Summary
In the high-stakes field of bacterial cell wall imaging and drug discovery, metabolic labeling with D-amino acid probes (e.g., alkynyl-D-alanine, azido-D-alanine, FDAAs) has become indispensable.[1][2][3][4][5][6][7] However, the validity of these experiments hinges entirely on specificity. Unlabeled D-alanine serves as the primary "cold" competitor—a rigorous negative control that validates that a probe is incorporating via specific enzymatic pathways (Mur ligases or Transpeptidases) rather than through non-specific sticking or uptake.
This guide details the mechanistic rationale, experimental protocols, and data interpretation for using unlabeled D-alanine as a control, contrasting it with inferior alternatives like L-alanine or vehicle controls.
The Mechanistic Basis of Control
To understand why unlabeled D-alanine is the superior control, one must understand the incorporation pathways of labeled D-amino acids. Probes generally enter the peptidoglycan (PG) meshwork via two distinct routes:
-
Cytoplasmic Pathway: The probe mimics D-alanine and is ligated into the PG precursor (Lipid II) by Ddl (D-Ala-D-Ala ligase) and MurF .
-
Extracytoplasmic Pathway (Periplasmic Exchange): Penicillin-Binding Proteins (PBPs) or L,D-transpeptidases (Ldts) swap the terminal D-alanine of an existing stem peptide for the probe.
Unlabeled D-alanine acts as a universal competitor for both pathways. By saturating the system with the native substrate (D-Ala), you statistically displace the labeled analog from the active sites of these enzymes.
Pathway Diagram: The Competition Point
Figure 1: Mechanism of Competition. Unlabeled D-alanine (Green) outcompetes the labeled probe (Red) at both the cytoplasmic Ddl ligase and periplasmic Transpeptidase (TPase) steps.
Comparative Analysis of Controls
Why not just use a "No Probe" control? Or L-alanine? The table below objectively compares the utility of common controls in metabolic labeling.
| Control Type | Description | Scientific Value | Limitations |
| Unlabeled D-Alanine | Co-incubation of probe with 10x-100x excess D-Ala. | High (Gold Standard). Proves signal is dependent on D-specific enzymes (Ddl, PBPs). | Requires high concentration stocks; may impact growth if osmotic stress occurs (rare). |
| L-Alanine | Co-incubation with excess L-Ala. | Medium. Tests stereospecificity. | Ineffective competitor. Enzymes are D-specific. Does not rule out non-specific binding of the probe.[7] |
| No Probe (Vehicle) | Cells + Solvent (DMSO/Water). | Low. Only assesses autofluorescence. | Fails to detect non-specific sticking of the fluorophore/tag itself. |
| Dead Cell | Heat/Ethanol-killed cells + Probe. | Medium. Tests for passive accumulation. | Cell wall architecture changes upon death; may not reflect live-cell non-specific binding. |
| Antibiotic (e.g., Cycloserine) | Inhibitor of Alr/Ddl + Probe. | High. Validates enzymatic requirement. | Cycloserine is toxic and induces cell lysis, potentially complicating image analysis. |
Expert Insight:
"A common pitfall is relying solely on L-alanine as a control. Since bacterial ligases are strictly stereoselective, L-alanine will not compete with a D-amino acid probe. If your signal remains high with L-alanine but disappears with D-alanine, you have confirmed stereospecific incorporation."
Experimental Protocol: The Competition Assay
This protocol is designed for a "Pulse" labeling experiment. It is self-validating because it runs the experimental condition and the competition control side-by-side.
Reagents:
-
Bacterial Culture: Log-phase (OD600 ~ 0.4).
-
Probe: e.g., Alkynyl-D-alanine (EDA) or HADA (Fluorescent D-Ala). Stock: 100 mM in DMSO/Water.
-
Competitor: Unlabeled D-alanine. Stock: 1 M in Water (Freshly prepared).
-
Media: M9 Minimal Media or LB (M9 is preferred to reduce background peptides).
Workflow Diagram
Figure 2: Competition Assay Workflow. Parallel processing ensures that the only variable is the presence of the competitor.
Step-by-Step Methodology
-
Preparation: Aliquot bacterial culture (e.g., 1 mL) into three tubes.
-
Dosing (The Critical Ratio):
-
Tube 1 (Label): Add Probe to final concentration of 500 µM .
-
Tube 2 (Competition): Add Probe (500 µM) + Unlabeled D-alanine (50 mM ).
-
Note: A 100-fold excess is recommended to ensure complete saturation of enzyme active sites.
-
-
Tube 3 (Stereo-Control): Add Probe (500 µM) + Unlabeled L-alanine (50 mM ).
-
-
Incubation: Incubate for 1-2 generation times (typically 30–60 mins for E. coli).
-
Washing: Centrifuge (5000 x g, 3 min) and wash pellets 3x with PBS. Crucial: Thorough washing removes free probe that could cause background signal.
-
Detection:
-
If using FDAAs (Fluorescent D-amino acids): Fix and image directly.[8]
-
If using Click Probes (Alkynyl/Azido): Fix, permeabilize, and perform Click reaction with complementary fluorophore.
-
-
Quantification: Measure Mean Fluorescence Intensity (MFI) of at least 100 cells per condition.
Data Interpretation: Pass vs. Fail
To validate your labeling experiment, the data must follow a specific pattern.
-
PASS Criteria:
-
Experimental (Tube 1): Strong, distinct cell wall fluorescence.
-
D-Ala Competition (Tube 2): Signal is reduced by >90% (approaching autofluorescence levels).
-
L-Ala Control (Tube 3): Signal remains high (comparable to Tube 1).
-
-
FAIL Criteria (Non-Specific Binding):
-
D-Ala Competition (Tube 2): Signal remains high (e.g., only 20% reduction).
-
Diagnosis: The probe is likely sticking to the membrane, trapped in the cytoplasm, or reacting non-specifically with other cellular proteins. The labeling is not PG-specific.
-
-
FAIL Criteria (Toxicity/Transport Issues):
-
Experimental (Tube 1): Weak or patchy signal.
-
Diagnosis: Poor uptake of the probe or toxicity.[2] Check cell viability.
-
References
-
Kuru, E., et al. (2012).[10] In Situ Probing of Newly Synthesized Peptidoglycan with Fluorescent D-Amino Acids. Angewandte Chemie International Edition. [Link]
-
Siegrist, M. S., et al. (2013). D-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen.[1][3][5] ACS Chemical Biology. [Link]
-
Kuru, E., et al. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis.[1][2][3][4][8][11] ACS Chemical Biology. [Link]
-
Hsu, Y. P., et al. (2017). Full color palette of fluorescent D-amino acids for in situ labeling of bacterial cell walls.[2][4] Chemical Science. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent d-amino Acid-Based Approach Enabling Fast and Reliable Measure of Antibiotic Susceptibility in Bacterial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains [frontiersin.org]
- 10. Frontiers | The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Stereochemical Divergence: A Comparative Guide to L- vs. D-Alanine Metabolism in Bacterial Systems
Executive Summary
In bacterial physiology, alanine is not merely a building block; it is a metabolic checkpoint. While L-alanine serves as a universal constituent of ribosomal protein synthesis and a nitrogen reservoir, its enantiomer, D-alanine , is a specialized structural essentiality restricted almost exclusively to the peptidoglycan (PG) layer and teichoic acids.
For drug development professionals, this stereochemical divergence is a critical therapeutic window. Eukaryotic hosts rely almost exclusively on L-isoforms, making the bacterial D-alanine machinery (racemases and ligases) high-value targets with minimal host toxicity. This guide analyzes the metabolic bifurcation of alanine, comparing the enzymatic kinetics, physiological roles, and quantification methodologies for both stereoisomers.
Metabolic Bifurcation: The Pyruvate Node
The metabolic fate of alanine is determined at the pyruvate node. Bacteria maintain a strict homeostatic balance between the L-form (anabolic/catabolic) and the D-form (structural).
The Enzymatic Pivot: Alr vs. DadX
Most bacteria possess two distinct alanine racemase genes, a redundancy that often confounds antimicrobial screening:
-
Alr (Biosynthetic): Constitutively expressed.[1] Its primary role is providing D-Ala for cell wall synthesis.[2]
-
DadX (Catabolic): Inducible by high concentrations of L-alanine. It functions primarily to convert excess L-Ala to D-Ala, which is then deaminated by D-amino acid dehydrogenase (DadA) to generate pyruvate for the TCA cycle.
Visualization: The Alanine Stereochemistry Network
The following diagram illustrates the metabolic flow, highlighting the separation between protein synthesis (L-Ala) and cell wall assembly (D-Ala).
Figure 1: The metabolic bifurcation of pyruvate. Note the unidirectional pressure toward Peptidoglycan synthesis via Ddl, while the Racemase (Alr) operates at equilibrium.
Comparative Analysis: L-Alanine vs. D-Alanine[2][3][4][5][6]
Physiological Roles
| Feature | L-Alanine | D-Alanine |
| Primary Function | Protein synthesis (Ribosomal); Nitrogen storage. | Peptidoglycan cross-linking; Teichoic acid esterification.[3] |
| Intracellular Conc. | High (mM range); fluctuates with nitrogen status. | Low (µM range); tightly regulated to prevent toxicity. |
| Key Enzyme | L-Alanine Dehydrogenase (Ald): Converts Pyruvate + NH3 + NADH | Alanine Racemase (Alr): PLP-dependent interconversion. |
| Antibiotic Target? | Rarely targeted directly due to host overlap. | High Value: Target of Cycloserine (Alr/Ddl) and Glycopeptides (Vancomycin binds D-Ala-D-Ala). |
| Biofilm Role | Metabolic substrate. | Signaling: D-Ala release can trigger biofilm disassembly in B. subtilis and S. aureus. |
Enzymatic Kinetics & Drug Targeting
The kinetic distinction between Alr and Ddl is vital for inhibitor design. Alr operates near equilibrium (
-
Alr Kinetics: The
for L-Ala is typically higher (1–5 mM) than for D-Ala, favoring the formation of D-Ala only when L-Ala pools are sufficient. -
Ddl Kinetics: Ddl has two binding sites. The N-terminal site (donor) has a lower
for D-Ala than the C-terminal site (acceptor). This cooperative binding ensures efficient dipeptide formation only when D-Ala levels reach a critical threshold.
Expert Insight: When testing inhibitors like D-cycloserine , remember it is a "suicide substrate" for Alr (time-dependent inhibition) but a competitive inhibitor for Ddl. In experimental assays, pre-incubation time is critical for Alr
accuracy, but irrelevant for Ddl.
Experimental Protocol: Chiral Separation & Quantification
Distinguishing L- from D-alanine in complex bacterial lysates requires chiral derivatization. Standard reverse-phase HPLC cannot separate enantiomers.
The Gold Standard: Marfey’s Method (LC-MS) This protocol uses 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) to create diastereomers (L-L and L-D pairs) that separate on standard C18 columns.
Workflow Diagram
Figure 2: Marfey’s Reagent workflow. The hydrophobicity difference between the diastereomers allows baseline separation on achiral columns.
Step-by-Step Methodology
Objective: Quantify intracellular D-Ala vs L-Ala pools.
-
Sample Preparation (Self-Validating Step):
-
Harvest bacteria at mid-log phase (
). -
Validation: Spike one aliquot with a known concentration of
-labeled L-Ala and D-Ala internal standards before lysis to correct for extraction efficiency. -
Lyse cells (bead beating or sonication) in 80% cold methanol to precipitate proteins and stop metabolic activity immediately.
-
-
Derivatization:
-
Mix 50 µL of supernatant with 100 µL of FDAA (1% in acetone) and 20 µL of 1M NaHCO
. -
Incubate at 40°C for 1 hour.
-
Chemistry: The fluorine on FDAA undergoes nucleophilic aromatic substitution by the amino group of the alanine.
-
-
Quenching:
-
Add 20 µL of 1M HCl. This stops the reaction and protonates the species for better retention on C18.
-
-
LC-MS Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Elution Logic: The L-FDAA-D-Ala diastereomer is more hydrophobic (due to intramolecular H-bonding reducing solvent interaction) and typically elutes after the L-FDAA-L-Ala complex (Note: Elution order can flip based on specific column chemistry; always run pure standards).
-
Drug Development Implications
The "D-Ala Starvation" Strategy
Targeting D-alanine metabolism is effective because it induces cell lysis without affecting mammalian hosts.
-
Cycloserine: A structural analog of D-alanine. It inhibits:
-
Alr: By forming an irreversible adduct with the PLP cofactor.
-
Ddl: By competitively binding to the donor site.
-
-
Beta-lactam Synergy: Inhibiting Alr reduces the pool of D-Ala-D-Ala, altering the peptidoglycan structure. This often hypersensitizes bacteria to beta-lactams, which bind the Transpeptidases (PBPs) that cross-link these very peptides.
Emerging Resistance
Researchers must monitor for Alr overexpression . High levels of Alr can out-compete suicide inhibitors. Furthermore, some bacteria (e.g., M. tuberculosis) possess a "rescue" pathway via D-amino acid transaminase (Dat) , which can synthesize D-Ala from D-Glutamate, bypassing Alr inhibition.
References
-
Walsh, C. T. (1989). Enzymes in the D-alanine branch of bacterial cell wall peptidoglycan assembly. Journal of Biological Chemistry, 264(5), 2393-2396. Link
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link
-
Cava, F., et al. (2011). D-amino acids control bacteral cell wall remodeling and biofilm disassembly.[4][5] Science, 332(6034), 1229-1231. Link
-
Strych, U., et al. (2001). Characterization of the alanine racemases from two mycobacteria. FEMS Microbiology Letters, 196(2), 93-98. Link
-
Prosser, G. A., & de Carvalho, L. P. (2013). Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine. FEBS Journal, 280(5), 1154-1166. Link
Sources
A Senior Application Scientist's Guide to the Kinetic Analysis of D-ALANINE (1-13C) Incorporation in Bacteria
For Researchers, Scientists, and Drug Development Professionals
In the ever-present battle against antibiotic resistance, a deep and nuanced understanding of bacterial physiology is paramount. The bacterial cell wall, a unique and essential structure, stands as a primary target for many of our most effective antibiotics. This guide provides an in-depth technical comparison of methods for studying the kinetics of peptidoglycan synthesis, with a core focus on the highly specific and quantitative approach of D-alanine (1-13C) incorporation.
As a senior application scientist, my goal is not merely to present protocols but to illuminate the rationale behind the experimental choices, empowering you to not only replicate these methods but also to adapt and troubleshoot them for your specific research needs. We will delve into the intricacies of stable isotope labeling coupled with mass spectrometry, offering a powerful tool to dissect the dynamics of cell wall biosynthesis and the impact of antimicrobial agents.
The Central Role of D-Alanine in Peptidoglycan Synthesis
Peptidoglycan is a remarkable polymer composed of glycan strands cross-linked by short peptides, forming a mesh-like sacculus that encases the bacterial cell. This structure provides mechanical strength and maintains cell shape. A key and highly conserved component of the peptide side chains is the D-amino acid, D-alanine (D-Ala). The terminal D-Ala-D-Ala dipeptide is crucial for the transpeptidation reactions that cross-link the peptidoglycan chains, a process that is the target of iconic antibiotics like penicillin and vancomycin.[1] By tracking the incorporation of labeled D-alanine, we can directly measure the rate of new peptidoglycan synthesis.
Kinetic Analysis of D-Alanine (1-13C) Incorporation: A Quantitative Approach
The use of stable isotopes, such as carbon-13 (13C), offers a robust and non-radioactive method to trace metabolic pathways. D-alanine labeled at the first carbon position (1-13C) can be supplied to bacterial cultures, where it is incorporated into the peptidoglycan. By monitoring the appearance of the 13C label in the peptidoglycan components over time using liquid chromatography-mass spectrometry (LC-MS), we can precisely determine the kinetics of cell wall synthesis.
Causality Behind the Experimental Choices
-
Why D-Alanine? D-alanine is a fundamental building block of peptidoglycan in a vast range of bacterial species. Its incorporation is a direct measure of new cell wall synthesis.
-
Why 1-13C? The use of a stable isotope avoids the safety and disposal concerns associated with radioisotopes. The single 13C label provides a distinct mass shift that is readily detectable by mass spectrometry, allowing for clear differentiation between pre-existing (unlabeled) and newly synthesized (labeled) peptidoglycan.[2]
-
Why LC-MS? This analytical technique offers exceptional sensitivity and selectivity.[3] It allows for the separation of different peptidoglycan fragments (muropeptides) and their precise mass determination, enabling the quantification of the extent of 13C incorporation.
Experimental Workflow: A Self-Validating System
The following protocol outlines the key steps for a kinetic analysis of D-alanine (1-13C) incorporation. Each step is designed to ensure the integrity and reproducibility of the data.
Caption: Experimental workflow for D-alanine (1-13C) incorporation analysis.
1. Bacterial Culture and Labeling:
-
Grow the bacterial species of interest in an appropriate culture medium to the mid-exponential growth phase.
-
Introduce D-alanine (1-13C) to the culture at a final concentration typically in the range of 10-100 µM. The optimal concentration should be determined empirically for each bacterial species to ensure efficient uptake without affecting growth.
-
At defined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the culture. The timing of these samples is critical for accurately modeling the incorporation kinetics.
2. Sample Processing:
-
Immediately quench metabolic activity in the collected samples, for instance, by rapid cooling or addition of a metabolic inhibitor like sodium azide.
-
Harvest the bacterial cells by centrifugation.
-
Perform cell lysis using an appropriate method (e.g., sonication, bead beating, or enzymatic digestion with lysozyme).
-
Isolate the peptidoglycan sacculi from the cell lysate through a series of washing and centrifugation steps, often involving treatment with detergents like SDS to remove membrane components and proteases to degrade proteins.
-
Digest the purified peptidoglycan into soluble muropeptides using a specific muramidase, such as mutanolysin or cellosyl.
3. LC-MS/MS Analysis:
-
Separate the resulting muropeptides using reverse-phase liquid chromatography.
-
Analyze the eluted muropeptides by tandem mass spectrometry (MS/MS). The instrument should be operated in a mode that allows for the detection and quantification of both the unlabeled (M) and the 13C-labeled (M+1) forms of the D-alanine-containing muropeptides.
-
The ratio of the peak areas of the M+1 to the total (M + M+1) muropeptides at each time point reflects the extent of D-alanine (1-13C) incorporation.
4. Kinetic Modeling:
-
Plot the percentage of labeled muropeptides as a function of time.
-
Fit the data to an appropriate kinetic model (e.g., a one-phase association model) to determine the rate of D-alanine incorporation. This rate constant is a direct measure of the rate of peptidoglycan synthesis.
Comparison with Alternative Methods
While D-alanine (1-13C) incorporation is a powerful quantitative tool, other methods are also widely used to study bacterial cell wall synthesis. The choice of method often depends on the specific research question, available instrumentation, and desired throughput.
| Feature | D-Alanine (1-13C) Incorporation | Fluorescent D-Amino Acid (FDAA) Labeling | Click Chemistry-based Labeling |
| Principle | Metabolic incorporation of a stable isotope-labeled precursor, quantified by mass spectrometry. | Metabolic incorporation of a D-amino acid conjugated to a fluorophore, visualized by microscopy.[4][5] | Two-step labeling: metabolic incorporation of a bioorthogonally tagged D-amino acid followed by a "click" reaction with a fluorescent probe.[6] |
| Data Output | Quantitative kinetic data (incorporation rates). | Qualitative to semi-quantitative spatial information (localization of synthesis). | Qualitative to semi-quantitative spatial information. |
| Sensitivity | High (fmol to pmol range). | Moderate to high, dependent on fluorophore brightness and microscope sensitivity. | High, due to the specificity of the click reaction. |
| Throughput | Lower, due to sample processing and LC-MS analysis time. | Higher, amenable to high-content imaging. | Moderate, requires a two-step labeling process. |
| Complexity | High, requires expertise in mass spectrometry and data analysis. | Moderate, requires fluorescence microscopy and image analysis skills. | High, involves chemical synthesis and a two-step labeling protocol. |
| Cost | High (mass spectrometer, stable isotope-labeled precursors). | Moderate (fluorescence microscope, fluorescent probes). | Moderate to high (synthesis of tagged precursors, click chemistry reagents). |
| Advantages | Highly quantitative, provides true kinetic parameters, non-perturbing. | Provides spatial information on cell wall synthesis, relatively simple to implement.[7] | High specificity and signal-to-noise ratio, versatile with different probes. |
| Limitations | Does not provide spatial information, lower throughput. | Can be semi-quantitative at best, potential for steric hindrance from the fluorophore affecting incorporation. | The bioorthogonal tag might influence incorporation efficiency, two-step process can be more time-consuming. |
In-Depth Look at Alternative Methodologies
Fluorescent D-Amino Acid (FDAA) Labeling
This technique utilizes D-amino acids that are directly conjugated to a fluorescent molecule.[8] When added to bacterial cultures, these FDAAs are incorporated into the peptidoglycan by the cell's own enzymatic machinery, allowing for the visualization of active sites of cell wall synthesis.[5]
-
Dilute an overnight culture of E. coli to an optical density at 578 nm (OD578) of 0.1 in pre-warmed Tryptic Soy Broth (TSB).
-
Add 7-hydroxycoumarin-3-carboxylic acid-amino-D-alanine (HADA) to a final concentration of 250 µM.
-
Incubate with shaking for 30 minutes at 37°C.
-
Centrifuge the cells at 16,200 x g for 2 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold 1x Phosphate-Buffered Saline (PBS), pH 7.4.
-
Resuspend the final pellet in PBS for fluorescence microscopy.
Click Chemistry-based Labeling
Click chemistry offers a highly specific and versatile method for labeling biomolecules. In the context of peptidoglycan synthesis, this involves a two-step process. First, a D-amino acid analog containing a bioorthogonal functional group (e.g., an azide or an alkyne) is metabolically incorporated into the cell wall.[9] In the second step, a fluorescent probe containing the complementary functional group is added, leading to a highly specific covalent "click" reaction that labels the sites of new peptidoglycan synthesis.[10]
-
Grow bacteria in the presence of an azido- or alkyne-functionalized D-alanine analog (e.g., D-azidoalanine) at a suitable concentration (typically 0.5-10 mM) for a desired period.
-
Wash the cells to remove unincorporated analog.
-
Fix the cells with formaldehyde.
-
Perform the click reaction by incubating the cells with a fluorescently labeled alkyne or azide probe in the presence of a copper(I) catalyst (for copper-catalyzed azide-alkyne cycloaddition - CuAAC) or using a strain-promoted azide-alkyne cycloaddition (SPAAC) reagent.
-
Wash the cells to remove excess fluorescent probe and visualize by microscopy.
Visualizing the Peptidoglycan Synthesis Pathway
To better understand the context of these labeling strategies, it is essential to visualize the key steps in peptidoglycan biosynthesis. The following diagram illustrates the major stages and highlights the points of D-alanine incorporation and the targets of key antibiotics.
Caption: Simplified pathway of bacterial peptidoglycan synthesis.
This diagram illustrates the cytoplasmic synthesis of the UDP-N-acetylmuramic acid (UDP-NAM)-pentapeptide precursor, its transport across the cell membrane via lipid carriers, and the final polymerization and cross-linking reactions in the periplasm. The critical roles of Alanine Racemase and D-Ala-D-Ala ligase in providing the D-alanine components are highlighted. The antibiotic vancomycin acts by binding to the terminal D-Ala-D-Ala moiety of the pentapeptide, sterically hindering the transglycosylation and transpeptidation steps.[11][12][13] In contrast, β-lactam antibiotics directly inhibit the transpeptidase enzymes (Penicillin-Binding Proteins or PBPs).
Conclusion: Choosing the Right Tool for the Job
The kinetic analysis of D-alanine (1-13C) incorporation by LC-MS provides an unparalleled level of quantitative detail into the dynamics of bacterial cell wall synthesis. It is the gold standard for obtaining precise kinetic parameters and for elucidating the mode of action of novel antibiotics that target this essential pathway. However, the choice of methodology should always be guided by the specific scientific question. For studies requiring high-throughput screening or spatial information on cell wall synthesis, fluorescent D-amino acid labeling and click chemistry are powerful and complementary techniques. By understanding the principles, protocols, and comparative strengths and weaknesses of these approaches, researchers can make informed decisions to advance our understanding of bacterial physiology and accelerate the development of new antimicrobial therapies.
References
-
Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan. bio-protocol.org. [Link]
-
LC-MS/MS spectra the mixture of 1-13 C/3-13 C-labelled alanine + natural alanine measured from different isotopomer signals (CID at m/z 90-92, collision energy 15 eV). researchgate.net. [Link]
-
Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ. researchgate.net. [Link]
-
An integrative approach for imaging and quantitative analysis of gut microbiota growth in vivo using fluorescent D-amino acid labeling and fluorescence in situ hybridization. ncbi.nlm.nih.gov. [Link]
-
d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen. ncbi.nlm.nih.gov. [Link]
-
Targeting Peptidoglycan using Radiolabeled Click Chemistry for PET Infection Imaging. escholarship.org. [Link]
-
Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ. ncbi.nlm.nih.gov. [Link]
-
A simple and efficient fluorescent labeling method in Staphylococcus aureus for real-time tracking of invasive bacteria. frontiersin.org. [Link]
-
SaccuFlow – A High-throughput Analysis Platform to Investigate Bacterial Cell Wall Interactions. ncbi.nlm.nih.gov. [Link]
-
Analysis of peptidoglycan structural diversity using LC-MS/MS and peptidoglycomics software. figshare.com. [Link]
-
The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli. frontiersin.org. [Link]
-
Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ. europepmc.org. [Link]
-
Dot plots for metabolic pathway analysis. Along the X-axis is pathway impact, and along the Y-axis is significance (p-value). researchgate.net. [Link]
-
SaccuFlow: A High-Throughput Analysis Platform to Investigate Bacterial Cell Wall Interactions. researchgate.net. [Link]
-
To click or not to click for short pulse-labeling of the bacterial cell wall. pubs.rsc.org. [Link]
-
Peptidoglycan: Structure, Synthesis, and Regulation. ncbi.nlm.nih.gov. [Link]
-
Targeted Quantification of Cell Culture Media Components by LC-MS. waters.com. [Link]
-
The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. mdpi.com. [Link]
-
Schematic of the biosynthesis pathway of peptidoglycan. researchgate.net. [Link]
-
Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro. pubmed.ncbi.nlm.nih.gov. [Link]
-
Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. phenomenex.com. [Link]
-
LC-MS analysis of peptidoglycan precursors. (A) Example peak profile... researchgate.net. [Link]
-
Synthesis of 13C labeled β-cyano-ʟ-alanine. scispace.com. [Link]
-
The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli. researchgate.net. [Link]
-
Luminescence-Based Strategies for Detecting β-Lactamase Activity: A Review of the Last Decade. mdpi.com. [Link]
-
A Far-Red Fluorescent Probe to Visualize Staphylococcus aureus in Patient Samples. pubs.acs.org. [Link]
-
Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro. researchgate.net. [Link]
-
Bacterial Cell Wall Synthesis: New Insights from Localization Studies. ncbi.nlm.nih.gov. [Link]
-
Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls. pubs.rsc.org. [Link]
-
The Peptidoglycan Cell Wall. bio.libretexts.org. [Link]
-
LC/MS/MS Method Package for D/L Amino Acids. shimadzu.com. [Link]
-
MCAT Biochemistry: The 13 Metabolic Pathways Explained. youtube.com. [Link]
-
SaccuFlow – A High-throughput Analysis Platform to Investigate Bacterial Cell Wall Interactions. biorxiv.org. [Link]
-
Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities. ncbi.nlm.nih.gov. [Link]
-
Biochem Pathway Chart. reddit.com. [Link]
-
Tips for approaching & interpreting metabolic pathway diagrams. youtube.com. [Link]
Sources
- 1. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A simple and efficient fluorescent labeling method in Staphylococcus aureus for real-time tracking of invasive bacteria [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. To click or not to click for short pulse-labeling of the bacterial cell wall - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04945D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Introduction to Metabolism: Metabolic Pathways – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 9. Quantification of d-Ala-d-Lac terminated peptidoglycan structure in vancomycin-resistant Enterococcus faecalis using a combined solid-state NMR and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling D-Alanine (1-¹³C): Personal Protective Equipment and Operational Protocols
Welcome to your comprehensive guide on the safe handling of D-Alanine (1-¹³C). As researchers, scientists, and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for D-Alanine (1-¹³C). The protocols described herein are designed to be self-validating systems, ensuring both your safety and the quality of your research.
Understanding D-Alanine (1-¹³C)
D-Alanine is a non-essential amino acid. The (1-¹³C) designation indicates that the carbon atom at the one position of the alanine molecule is the stable, non-radioactive isotope carbon-13.[1] Stable isotope-labeled compounds are powerful tools in metabolic research, proteomics, and drug development, allowing for precise tracking of molecules without the hazards associated with radioactive isotopes.[1]
Key Insight: The primary physical hazard associated with D-Alanine (1-¹³C) is the potential for dust inhalation, as it is a fine crystalline powder.[2][3] It is not classified as a hazardous substance, but good laboratory practices are essential to minimize exposure.[4][5]
Hazard Assessment and Risk Mitigation
While D-Alanine is not classified as hazardous, it's crucial to be aware of potential irritations.[6] The following table summarizes the potential hazards and recommended immediate actions.
| Hazard Route | Potential Effect | Mitigation and First Aid |
| Inhalation | May cause respiratory tract irritation.[6] | Use in a well-ventilated area. If dust is inhaled, move to fresh air. If irritation persists, seek medical attention.[2] |
| Skin Contact | May cause mild skin irritation.[6] | Avoid contact with skin.[2] In case of contact, wash with soap and water. |
| Eye Contact | May cause transient discomfort and redness.[2] | Wear safety glasses.[2] If in eyes, rinse with water for several minutes. |
| Ingestion | May be harmful if swallowed in large quantities.[6] | Do not eat, drink, or smoke when handling.[7] If ingested, rinse mouth with water.[6] |
Personal Protective Equipment (PPE) Protocol
The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment (PPE). The following PPE is mandatory when handling D-Alanine (1-¹³C) in its powdered form.
| PPE Category | Item | Rationale |
| Eye Protection | Safety glasses with side shields or goggles.[4] | To protect against airborne particles and accidental splashes. |
| Hand Protection | Nitrile or latex gloves.[4] | To prevent skin contact and potential irritation. |
| Body Protection | A standard laboratory coat.[8] | To protect clothing and skin from spills. |
| Respiratory Protection | A dust mask or respirator (e.g., N95) is recommended when weighing or transferring the powder, especially in areas with poor ventilation.[2][4] | To prevent inhalation of fine particles. |
Expert Tip: Always inspect your gloves for any tears or punctures before use. After handling the compound, wash your hands thoroughly with soap and water, even if you were wearing gloves.[7]
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling D-Alanine (1-¹³C) from receipt to disposal is critical for safety and experimental integrity.
Receiving and Storage
-
Inspect: Upon receipt, check that the container is securely sealed and undamaged.[7]
-
Label: Ensure the container is clearly labeled with the chemical name and any hazard warnings.[9]
-
Store: Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[5][7] Keep the container tightly closed.[5]
Handling and Experimental Use
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Weighing: When weighing the powder, do so in a designated area with good ventilation or in a fume hood to minimize dust generation.[2] Use dry, clean utensils.[2]
-
In Solution: Once in solution, the risk of inhalation is negligible. However, continue to wear your lab coat, safety glasses, and gloves to protect against splashes.
-
Cleanup: Clean up any spills immediately.[2] For minor spills of the powder, use a dry clean-up procedure and avoid generating dust.[2] You can use a vacuum with a HEPA filter.[7] Place the spilled material in a sealed, labeled container for disposal.[7]
The following diagram illustrates the standard workflow for handling D-Alanine (1-¹³C).
Caption: Standard workflow for handling D-Alanine (1-¹³C).
Disposal Plan
Since ¹³C is a stable, non-radioactive isotope, the disposal of D-Alanine (1-¹³C) waste is straightforward.[]
-
Chemical Waste: Dispose of the compound and any solutions containing it as non-hazardous chemical waste. Consult your institution's waste management guidelines, but generally, this involves placing it in a clearly labeled, sealed container for collection by a licensed disposal company.
-
Contaminated Materials: Any materials that have come into contact with D-Alanine (1-¹³C), such as gloves, weigh boats, and paper towels, should also be disposed of as chemical waste.
Crucial Note: Do not dispose of D-Alanine (1-¹³C) down the drain or in regular trash.[4]
In Case of Emergency
-
Spills: For large spills, clear the area and prevent the generation of dust.[2] Alert your lab supervisor or safety officer.
-
Fire: D-Alanine is a combustible solid, though not considered a significant fire risk.[2] Use a water spray, foam, dry chemical, or carbon dioxide extinguisher.[6]
-
Exposure: In case of accidental exposure, follow the first aid measures outlined in the hazard assessment table.
By adhering to these guidelines, you can ensure a safe and efficient work environment when handling D-Alanine (1-¹³C). Your commitment to safety is paramount to the success of your research.
References
-
Chemstock. D-ALANINE Safety Data Sheet. [Link]
-
Carl ROTH. DL-Alanine Safety Data Sheet. [Link]
-
American Chemical Society. (2019). How to Dress for the Lab? And what about Personal Protective Equipment (PPE)? [Video]. YouTube. [Link]
-
CP Lab Safety. DL-Alanine-13C3, min 99 atom% 13C, 100 mg. [Link]
-
New Mexico Tech. Introduction to Laboratory Safety. [Link]
-
Oxford Lab Fine Chem LLP. D-ALANINE 99% (For Biochemistry) MSDS. [Link]
-
University of British Columbia. Personal Protective Equipment. [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]
-
SparkCharge. (2024). Lab Safety Rules and Guidelines. [Link]
-
American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]
-
Oklahoma State University. Laboratory Safety Rules. [Link]
-
Skyline. (2015). Isotope Labeled Standards in Skyline. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. chemstock.ae [chemstock.ae]
- 3. musashino.com [musashino.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. youtube.com [youtube.com]
- 9. ehs.okstate.edu [ehs.okstate.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
